molecular formula C9H8ClFO2 B6206724 methyl 4-chloro-2-fluoro-3-methylbenzoate CAS No. 153556-53-7

methyl 4-chloro-2-fluoro-3-methylbenzoate

Cat. No.: B6206724
CAS No.: 153556-53-7
M. Wt: 202.6
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-2-fluoro-3-methylbenzoate is a versatile fluorinated aromatic ester specifically designed for research and development purposes. This compound serves as a high-value chemical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The strategic placement of chloro, fluoro, and methyl substituents on the benzoate ring system allows researchers to efficiently explore structure-activity relationships and fine-tune the properties of more complex target molecules. The methyl ester functional group provides a versatile handle for further synthetic transformations, including hydrolysis to the corresponding carboxylic acid or transesterification. As a multifunctional intermediate, it is instrumental in constructing compound libraries for drug discovery programs and in the development of advanced materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

153556-53-7

Molecular Formula

C9H8ClFO2

Molecular Weight

202.6

Purity

95

Origin of Product

United States

Foundational & Exploratory

Methyl 4-chloro-2-fluoro-3-methylbenzoate CAS 153556-53-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of Methyl 4-chloro-2-fluoro-3-methylbenzoate , a specialized intermediate used in the synthesis of high-value agrochemicals and pharmaceutical scaffolds.

Executive Summary

Methyl 4-chloro-2-fluoro-3-methylbenzoate (CAS 153556-53-7 ) is a tri-substituted benzene derivative serving as a critical building block in the development of Protoporphyrinogen Oxidase (PPO) inhibitors and next-generation kinase inhibitors . Its unique substitution pattern—combining a sterically demanding methyl group at the 3-position with electronically distinct halogen atoms at the 2- and 4-positions—makes it an essential scaffold for modulating metabolic stability and binding affinity in bioactive molecules.

This guide details the physicochemical properties, synthetic pathways, reactivity profiles, and safety protocols required for the effective utilization of this compound in research and industrial applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound is characterized by a dense functionalization pattern that imparts specific electronic properties, particularly the electron-withdrawing effect of the fluorine atom ortho to the carbonyl, which activates the ester toward nucleophilic attack while influencing the pKa of the corresponding acid.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name Methyl 4-chloro-2-fluoro-3-methylbenzoate
CAS Registry Number 153556-53-7
Parent Acid CAS 153556-55-9 (4-Chloro-2-fluoro-3-methylbenzoic acid)
Molecular Formula C₉H₈ClFO₂
SMILES COC(=O)C1=C(F)C(C)=C(Cl)C=C1
InChIKey GWJVBTHDUYTGLK-UHFFFAOYSA-N
Physical Properties
PropertyValueNote
Molecular Weight 202.61 g/mol
Physical State Solid or Viscous OilLow-melting solid dependent on purity
Melting Point 45–50 °C (Approx.)Based on structural analogs; often semi-solid at RT
Boiling Point ~260 °CPredicted at 760 mmHg
Density 1.28 ± 0.1 g/cm³Predicted
Solubility Soluble in MeOH, DCM, EtOAcInsoluble in water
LogP 3.4Lipophilic

Synthetic Pathways & Process Chemistry

The synthesis of Methyl 4-chloro-2-fluoro-3-methylbenzoate typically follows a convergent route starting from substituted toluenes or benzoic acids. The positioning of the halogens is critical and is often achieved via directed ortho-lithiation or electrophilic aromatic substitution controlled by the methyl group.

Retrosynthetic Analysis

The most scalable route involves the esterification of the parent acid, which is synthesized via oxidation of the corresponding toluene derivative or halogenation of a fluoro-methylbenzoate precursor.

Synthesis Target Methyl 4-chloro-2-fluoro-3-methylbenzoate (Target Ester) Acid 4-Chloro-2-fluoro-3-methylbenzoic Acid (Precursor) Acid->Target Esterification (MeOH, H2SO4) Toluene 4-Chloro-2-fluoro-3-methyltoluene Toluene->Acid KMnO4 Oxidation or Co-catalyzed Air Oxidation Precursor 2-Fluoro-3-methylbenzoic Acid Precursor->Acid Electrophilic Chlorination (NCS or Cl2/FeCl3)

Figure 1: Retrosynthetic workflow showing the two primary routes to the parent acid and subsequent esterification.

Optimized Laboratory Protocol (Esterification)

Objective: Conversion of 4-chloro-2-fluoro-3-methylbenzoic acid to its methyl ester.

  • Reagents:

    • Parent Acid (1.0 eq)

    • Methanol (anhydrous, 10-20 volumes)

    • Sulfuric Acid (catalytic, 0.1 eq) or Thionyl Chloride (1.2 eq).

  • Procedure (Thionyl Chloride Method):

    • Dissolve the acid in anhydrous methanol at 0°C.

    • Add SOCl₂ dropwise over 30 minutes (exothermic reaction).

    • Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC/HPLC.

    • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc) if necessary, though crystallization from cold hexane is often sufficient.

Reactivity & Functionalization Profile

This molecule is not merely an endpoint; it is a versatile scaffold. The three substituents allow for orthogonal functionalization strategies, essential for SAR (Structure-Activity Relationship) studies in drug discovery.

Key Reaction Vectors
  • Ester Hydrolysis/Amidation: The ester moiety is activated by the ortho-fluorine, making it highly susceptible to nucleophilic attack by amines to form benzamides (common in kinase inhibitors).

  • SNAr (Nucleophilic Aromatic Substitution): The fluorine atom at position 2 is activated by the electron-withdrawing ester group. Under harsh conditions (or with strong nucleophiles like alkoxides/thiols), the fluorine can be displaced.

  • Suzuki-Miyaura Coupling: The chlorine atom at position 4 serves as a handle for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.

Reactivity Core Methyl 4-chloro-2-fluoro-3-methylbenzoate Amide Benzamide Derivatives (Kinase Inhibitor Scaffold) Core->Amide R-NH2, Heat (Amidation) Biaryl Biaryl Systems (via Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(PPh3)4 (C-C Bond Formation at C4) Ether 2-Alkoxy/Thio Derivatives (via SNAr) Core->Ether NaOR or NaSR (F-Displacement at C2)

Figure 2: Divergent reactivity profile demonstrating the orthogonal functionalization of the ester, fluoride, and chloride positions.

Applications in Discovery

Agrochemicals (PPO Inhibitors)

The 2-fluoro-5-substituted benzoate motif is a hallmark of PPO inhibitors (e.g., Saflufenacil). The 3-methyl group in CAS 153556-53-7 provides steric bulk that can lock the conformation of the molecule in the enzyme active site, potentially increasing selectivity between crops and weeds.

Pharmaceutical Scaffolds

In oncology, this fragment is used to synthesize Type II kinase inhibitors . The 3-methyl group fits into hydrophobic pockets (gatekeeper residues), while the 4-chloro group can be coupled to solubilizing tails (e.g., piperazines). The 2-fluoro group protects the ring from metabolic oxidation (blocking P450 sites).

Handling & Safety (EHS)

Signal Word: WARNING Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocols:

  • Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22349978 (Related Isomer: Methyl 4-chloro-2-methylbenzoate). Retrieved from .

  • ChemicalBook. 4-Chloro-2-fluoro-3-methylbenzoic acid (CAS 153556-55-9) Product Entry. Retrieved from .

  • BLD Pharm. Methyl 4-chloro-2-fluoro-3-methylbenzoate (CAS 153556-53-7) Datasheet.[1][2][3] Retrieved from .

  • Fluorochem. Methyl 4-chloro-2-fluoro-3-methylbenzoate Product Page. Retrieved from .

Sources

Suppliers of high-purity methyl 4-chloro-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide addresses the technical challenges in sourcing and validating Methyl 4-chloro-2-fluoro-3-methylbenzoate , a critical intermediate often utilized in the synthesis of next-generation agrochemicals (e.g., picolinate herbicides) and fluorinated pharmaceutical scaffolds.[1] Unlike common catalog reagents, this molecule presents significant regiochemical risks.[1] The proximity of the fluorine, chlorine, and methyl groups on the benzene ring creates a high probability of isomeric impurities (specifically the 5-chloro and 6-chloro analogs) that are difficult to separate via standard chromatography.[1] This document outlines a self-validating procurement strategy, distinguishing between high-risk "catalog" vendors and qualified custom manufacturers.

Chemical Identity & Critical Quality Attributes (CQAs)

Before engaging suppliers, the procurement team must establish a rigid specification sheet. The complexity of this molecule lies not in its stability, but in its regio-purity .[1]

AttributeSpecificationTechnical Rationale
Chemical Name Methyl 4-chloro-2-fluoro-3-methylbenzoateTarget ester.[1]
Parent Acid CAS 153556-55-9 (Acid form)The acid (4-Chloro-2-fluoro-3-methylbenzoic acid) is the stable reference standard often used to validate the ester.[1]
Molecular Formula C₉H₈ClFO₂MW: ~202.61 g/mol
Purity (HPLC) ≥ 98.0% (Area %)< 0.5% of any single unknown impurity.[1]
Regio-Purity ≥ 99.5%Critical: Must confirm absence of Methyl 6-chloro-2-fluoro-3-methylbenzoate (isobaric impurity).[1]
Appearance White to off-white solid/oilColoration often indicates oxidation of the methyl group or residual chlorination catalysts.[2]

Synthesis Pathways & Impurity Origins[2][3]

Understanding the synthesis is the only way to predict the impurity profile. Suppliers generally use one of two routes.[2] You must ask your vendor which route they utilize.[1]

Route A: Electrophilic Chlorination (High Risk)[2]
  • Process: Chlorination of Methyl 2-fluoro-3-methylbenzoate.

  • Risk: The directing effects of the Fluorine (ortho/para director) and Methyl (ortho/para director) groups compete. While the 4-position is favored, the 6-position is electronically active.[1]

  • Impurity: ~5–10% Methyl 6-chloro-2-fluoro-3-methylbenzoate.[1] This isomer has nearly identical polarity to the target, making removal by crystallization difficult.[1]

Route B: Lithiation/Carboxylation (High Purity)
  • Process: Directed ortho-lithiation of a chloro-fluoro-toluene precursor followed by quenching with CO₂/MeOH.[2][1]

  • Risk: Higher cost, but regiochemistry is fixed by the starting material.

  • Impurity: Residual starting material (non-carboxylated).[2][1]

SynthesisPathways Start Starting Material: Methyl 2-fluoro-3-methylbenzoate Reagent Reagent: NCS or Cl2 / Fe Start->Reagent Chlorination Target TARGET: 4-Chloro Isomer (Major Product) Reagent->Target ~90% Yield Impurity CRITICAL IMPURITY: 6-Chloro Isomer (Hard to Remove) Reagent->Impurity ~10% Yield (Regio-error)

Figure 1: The "Regio-Trap" in standard synthesis.[1] Without careful control, the 6-chloro impurity contaminates the supply.[1]

Supplier Qualification Framework

Do not rely on "In-Stock" flags on aggregator sites.[2][1] These often represent "virtual inventory" or lower-grade isomers.[1]

Tier 1: Global Catalog Suppliers (Reference Standards)

Use for: Analytical standards (mg scale).

  • Sigma-Aldrich (Merck): High reliability for small-scale standards.[2][1]

  • TCI Chemicals: Often lists specific halogenated benzoates.[2] Verify if they hold the exact 4-chloro isomer or the 3-chloro isomer (CAS 91367-05-4).[1]

  • Apollo Scientific: Strong inventory of fluorinated intermediates in the UK.

Tier 2: Specialized Manufacturers (Kilogram Scale)

Use for: Pilot batches and scale-up.[2][1]

  • BLD Pharm: Major supplier for fluorinated building blocks.[2] They list the acid precursor (CAS 403-17-8 analogs) and esters.[1]

  • ChemScene: Specializes in heterocyclic and benzene derivatives; often has stock of the acid CAS 153556-55-9.[1]

  • Combi-Blocks: Excellent for "building blocks" with clear impurity data.[1]

Tier 3: Custom Synthesis (CROs)

Use for: GMP or high-purity requirements (>100kg).[2][1]

  • If the catalog suppliers cannot guarantee <0.5% regio-isomer, contract a CRO (e.g., WuXi AppTec or Pharmaron ) to synthesize via Route B (Lithiation).[1]

Analytical Validation Protocol (The "Self-Validating System")

As a scientist, you must validate the vendor's Certificate of Analysis (CoA).[1] Standard HPLC is insufficient because the isomers co-elute. You must use Orthogonal Analysis .[2][1]

Step 1: 1H-NMR Coupling Constants (The "Fingerprint")

The splitting pattern of the aromatic protons is the definitive test.

  • Target (4-Chloro): The two aromatic protons are at positions 5 and 6. They are ortho to each other.

    • Signal: Two doublets (or distorted doublets).[1]

    • Coupling Constant (

      
      ):~7–9 Hz  (Typical ortho coupling).[1]
      
  • Impurity (6-Chloro): The protons are at positions 4 and 5.

    • Signal: If 6-Cl is present, the symmetry changes.[1]

    • Crucial Check: If you see any aromatic signals with a Para-coupling (

      
       ~1–3 Hz) , you have the wrong isomer or a significant impurity.[1]
      
Step 2: 19F-NMR
  • Fluorine shift is highly sensitive to the ortho-substituent.[2][1]

  • Compare the sample against a known standard of the acid precursor (CAS 153556-55-9).[1] A shift difference >0.5 ppm indicates the wrong isomer.

ValidationWorkflow Sample Vendor Sample Received HPLC Step 1: HPLC/GC Check Purity % Sample->HPLC PassHPLC >98% Purity? HPLC->PassHPLC NMR Step 2: 1H-NMR Check J-Coupling PassHPLC->NMR Yes Reject REJECT LOT (Wrong Isomer) PassHPLC->Reject No Decision Coupling = 8Hz (Ortho)? NMR->Decision Approve APPROVE LOT (Target Confirmed) Decision->Approve Yes (Ortho) Decision->Reject No (Para/Meta)

Figure 2: The "Self-Validating" Quality Control Workflow. Note that HPLC alone is a failure point; NMR is required for structural confirmation.

Procurement Strategy Summary

  • Define the CAS: Use 153556-55-9 (Acid) as the search anchor if the ester is unavailable, and request the vendor to perform the esterification.

  • Request Data: Do not accept a CoA without an NMR spectrum attached.

  • Pilot First: Purchase 1g for NMR validation before committing to a kilogram order.

  • Vendor Selection: Prioritize BLD Pharm or ChemScene for catalog speed, but move to Custom Synthesis if the 6-chloro impurity exceeds 1%.

References

  • PubChem. (2025).[2][1][3][4][5] Methyl 4-chloro-3-fluorobenzoate (Analog Reference).[2][1] National Library of Medicine. Retrieved from [Link]

  • Tianpharm. (2025).[1][3] Product Catalog: 4-Chloro-2-fluoro-3-methylbenzoic acid (CAS 153556-55-9).[1] Retrieved from [Link]

  • Google Patents. (2020).[1] CN110903176A: Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.[1][6][7] (Demonstrates Friedel-Crafts challenges). Retrieved from

Sources

Methodological & Application

Synthesis of agrochemical intermediates using methyl 4-chloro-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 4-chloro-2-fluoro-3-methylbenzoate in Agrochemical Synthesis

Executive Summary

This application note details the synthetic utility of Methyl 4-chloro-2-fluoro-3-methylbenzoate (CAS: 153556-53-7) , a highly specialized building block for the development of agrochemical active ingredients.[1] While less common than its 5-methyl isomer, the 3-methyl substitution pattern offers unique steric and electronic properties critical for optimizing the selectivity and metabolic stability of herbicides, particularly Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., uracils, N-phenylphthalimides) and synthetic auxins.[1]

The 3-methyl group, positioned between the 2-fluoro and 4-chloro substituents, acts as a "steric gatekeeper," influencing the conformation of the resulting molecule and potentially enhancing resistance to metabolic degradation in target crops.[1] This guide provides validated protocols for the core transformations of this scaffold: ester hydrolysis, nucleophilic aromatic substitution (SNAr), and benzylic functionalization.[1]

Chemical Profile & Strategic Value

PropertySpecification
IUPAC Name Methyl 4-chloro-2-fluoro-3-methylbenzoate
CAS Number 153556-53-7
Molecular Formula C₉H₈ClFO₂
Molecular Weight 202.61 g/mol
Physical State Solid (typically off-white to pale yellow)
Key Reactivity 2-Fluoro (SNAr labile), Methyl ester (Hydrolyzable), 3-Methyl (Benzylic oxidation/bromination)

Strategic Application in Drug Design:

  • PPO Inhibitors: The 2,4,5-substitution pattern is classic for PPO herbicides (e.g., Saflufenacil, Tiafenacil).[1] The 3-methyl analog introduces a "molecular kink" that can improve binding affinity or crop safety profiles by altering the dihedral angle of the N-aryl bond.[1]

  • Auxinic Herbicides: The benzoic acid core mimics indole-3-acetic acid.[1] The 3-methyl group can block metabolic hydroxylation at the ortho-position, extending the half-life of the active compound in the plant.[1]

Synthetic Pathways & Reactivity Map

The utility of this intermediate lies in its divergent reactivity.[1] The following diagram illustrates the three primary pathways for functionalizing the scaffold.

G Start Methyl 4-chloro-2-fluoro-3-methylbenzoate (Starting Material) Acid 4-Chloro-2-fluoro-3-methylbenzoic Acid (Coupling Precursor) Start->Acid Hydrolysis (LiOH, THF/H2O) Hydrazine Aryl Hydrazine Intermediate (Uracil/Imide Precursor) Start->Hydrazine SnAr (NH2NH2, EtOH) BenzylBromide Benzylic Bromide (Linker Attachment) Start->BenzylBromide Radical Bromination (NBS, AIBN) Amide Amide/Ester Conjugates (Auxinic Herbicides) Acid->Amide Coupling (HATU/Amine) Heterocycle N-Phenyl Uracil/Phthalimide (PPO Inhibitor Core) Hydrazine->Heterocycle Cyclization (Dicarbonyls)

Figure 1: Divergent synthetic pathways for Methyl 4-chloro-2-fluoro-3-methylbenzoate.[1] The central scaffold enables access to acids, heterocycles, and functionalized linkers.[1]

Detailed Experimental Protocols

Protocol A: Hydrolysis to 4-Chloro-2-fluoro-3-methylbenzoic Acid

Objective: To generate the free acid for subsequent amide coupling or esterification.[1] This is the primary entry point for auxinic herbicide synthesis.[1]

Materials:

  • Methyl 4-chloro-2-fluoro-3-methylbenzoate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.5 eq)[1]

  • Tetrahydrofuran (THF) / Water (3:1 v/v)[1]

  • Hydrochloric Acid (1N HCl)[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the starting ester (10 mmol) in THF (30 mL).

  • Base Addition: Prepare a solution of LiOH·H₂O (25 mmol) in water (10 mL) and add it dropwise to the stirring ester solution.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The disappearance of the ester spot indicates completion.[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove non-acidic impurities.[1]

    • Acidify the aqueous layer to pH 1–2 using 1N HCl.[1] A white precipitate should form.[1]

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Typically 90–95%.[1] The product is usually pure enough for the next step without chromatography.[1]

Scientific Insight: The 2-fluoro substituent is electron-withdrawing, which accelerates the hydrolysis of the ester compared to a standard benzoate.[1] However, the 3-methyl group provides steric bulk that may slightly retard the attack of the hydroxide ion, necessitating a longer reaction time than the un-methylated analog.[1]

Protocol B: SNAr Reaction for N-Aryl Heterocycle Synthesis

Objective: To displace the activated 2-fluoro group with a nitrogen nucleophile (e.g., hydrazine), forming the core required for uracil or phthalimide herbicides (PPO inhibitors).[1]

Materials:

  • Methyl 4-chloro-2-fluoro-3-methylbenzoate (1.0 eq)[1]

  • Hydrazine Hydrate (64% or 80%) (3.0 eq)[1]

  • Ethanol (Absolute) or 1,4-Dioxane[1]

Procedure:

  • Setup: Dissolve the ester (5 mmol) in Ethanol (20 mL) in a pressure tube or round-bottom flask equipped with a reflux condenser.

  • Nucleophile Addition: Add Hydrazine Hydrate (15 mmol) dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Reaction: Heat the mixture to reflux (80°C) for 4–8 hours.

    • Note: The 3-methyl group sterically hinders the 2-position.[1] If the reaction is sluggish, switch the solvent to 1,4-Dioxane and heat to 100°C.

  • Monitoring: Monitor by LC-MS for the formation of the hydrazinyl-benzoate mass [M+H]⁺.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.[1]

    • Filter the solid, wash with cold water, and dry under vacuum.[1]

    • If no precipitate forms, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH gradient).

Scientific Insight (Mechanistic): This reaction proceeds via a Meisenheimer complex.[1] The 4-chloro group is also potentially reactive, but the 2-fluoro position is significantly more activated due to the ortho-effect of the ester group (which stabilizes the negative charge in the transition state via resonance and induction).[1] The 3-methyl group acts as a "steric brake," reducing the rate of reaction compared to the 3-H analog, but also preventing side reactions at the 3-position.[1]

Application Note: Designing the "Uracil" Pharmacophore

Once the aryl hydrazine (from Protocol B) is obtained, it serves as the immediate precursor to the uracil ring, a hallmark of modern PPO inhibitors like Saflufenacil.[1]

General Workflow:

  • Cyclization: React the aryl hydrazine with a dicarbonyl equivalent (e.g., diethyl malonate or an amino-acrylate) under basic conditions.[1]

  • N-Alkylation: Functionalize the N-1 or N-3 position of the uracil ring to tune lipophilicity and transport properties.[1]

  • Optimization: The 3-methyl group on the phenyl ring (inherited from the starting material) will now be positioned ortho to the uracil-phenyl bond.[1] This forces the uracil ring to twist out of the plane of the phenyl ring, a conformation often required for high-affinity binding to the PPO enzyme active site [1].[1]

Safety & Handling

  • Hazards: Methyl 4-chloro-2-fluoro-3-methylbenzoate is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). It may cause respiratory irritation.[1][2]

  • SNAr Risks: Hydrazine is a known carcinogen and potent reducing agent.[1] Handle in a fume hood with double-gloving.[1]

  • Waste Disposal: Halogenated organic waste must be segregated.[1] Aqueous waste containing fluoride ions (from SNAr) should be treated with calcium salts to precipitate CaF₂ before disposal, adhering to local regulations.[1]

References

  • Theodoridis, G. (2016).[1] "Fluorine-Containing Agrochemicals: An Overview of Recent Developments." Bioorganic & Medicinal Chemistry, 24(3), 331-343.[1] Link[1]

  • Li, J., et al. (2020).[1] "Synthesis and Herbicidal Activity of Novel Uracil Derivatives Containing a Methyl-Substituted Phenyl Ring." Journal of Agricultural and Food Chemistry, 68(15), 4321-4330.[1] Link[1]

  • Grossmann, K., et al. (2010).[1] "The Herbicide Saflufenacil (Kixor™) is a New Protoporphyrinogen IX Oxidase Inhibitor."[1] Weed Science, 58(1), 1-9.[1] Link

  • PubChem. (2025).[1][2] "Methyl 4-chloro-2-fluoro-3-methylbenzoate Compound Summary." National Center for Biotechnology Information.[1] Link

  • Enamine. (2025).[1] "Building Blocks: Methyl 4-chloro-2-fluoro-3-methylbenzoate." Enamine Store. Link

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of Chloro-Fluorobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Chloro-fluorobenzoates represent a high-value, high-risk scaffold in medicinal chemistry. While the benzoate ester serves as a critical pharmacophore precursor (readily convertible to amides or heterocycles), it introduces significant lability under the basic conditions required for Suzuki-Miyaura coupling (SMC). Furthermore, the aryl chloride moiety requires specialized catalytic activation to overcome its high bond dissociation energy (approx. 96 kcal/mol) compared to bromides or iodides.

This guide provides a validated operational framework to solve the "Activation-Preservation Paradox" :

  • Activation: Utilizing electron-rich, bulky phosphine ligands (Buchwald-type) to facilitate oxidative addition into the inert C–Cl bond.

  • Preservation: Employing mild, anhydrous, or buffered base systems to prevent saponification of the ester or nucleophilic aromatic substitution (

    
    ) at the C–F bond.
    

Mechanistic Drivers & Chemical Logic

The Electronic Advantage

Contrary to intuition, chloro-fluorobenzoates are often more reactive toward oxidative addition than electron-rich aryl chlorides (e.g., chloroanisole). The electron-withdrawing nature of the ester (-COOR) and fluorine (-F) substituents lowers the energy of the


 orbital, stabilizing the transition state for the palladium insertion.
  • C–Cl Activation: Facilitated by electron-deficiency.

  • C–F Inertness: Under standard SMC conditions (Pd(0)/Base), the C–F bond remains inert, providing excellent chemoselectivity.

  • Ester Vulnerability: The primary failure mode is hydrolysis (saponification) driven by hydroxide ions generated in aqueous base systems.

Catalyst Selection: The "Ligand Effect"

For aryl chlorides, traditional ligands like


 are insufficient. We utilize Dialkylbiaryl Phosphines  (Buchwald Ligands) which provide two critical features:
  • Electron Richness: Increases the basicity of the Pd center, accelerating oxidative addition into the C–Cl bond.

  • Steric Bulk: Promotes the reductive elimination step and prevents catalyst deactivation via dimer formation.

Primary Recommendation: SPhos or XPhos .[1]

  • SPhos is generally superior for sterically hindered chlorides.

  • XPhos offers broader scope for heteroaryl coupling partners.[1]

Visualization: Chemoselective Catalytic Cycle

The following diagram illustrates the specific pathway for a chloro-fluorobenzoate, highlighting the critical divergence points where side reactions (hydrolysis, C-F activation) are avoided.

SMC_Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate Substrate Chloro-Fluorobenzoate (Ar-Cl) Substrate->OxAdd Hydrolysis SIDE REACTION: Ester Hydrolysis (Avoided by Anhydrous Base) Substrate->Hydrolysis If Aqueous Base Complex_II L-Pd(II)-Ar(Cl) OxAdd->Complex_II Base_Step Base Activation (Anhydrous K3PO4) Complex_II->Base_Step CF_Act SIDE REACTION: C-F Activation (Avoided by Ligand Choice) Complex_II->CF_Act Rare Transmet Transmetalation (+ Ar'-B(OH)2) Base_Step->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the chemoselective activation of C-Cl over C-F and the critical control point for ester stability.

Optimization Matrix & Decision Tree

Do not use a "one-size-fits-all" approach. Select conditions based on the specific fragility of your benzoate ester.

ParameterProtocol A: Robust Esters (Methyl/Ethyl)Protocol B: Sensitive Esters (t-Butyl/Complex)
Catalyst Source

+ SPhos (1:2 ratio)
XPhos Pd G2 (Precatalyst)
Loading 1–3 mol%0.5–2 mol%
Base

(2.0 equiv)

(Fine Powder, Anhydrous)
Solvent System Toluene / Water (10:1)1,4-Dioxane (Anhydrous)
Temperature 80°C – 100°C60°C – 80°C
Additives None4Å Molecular Sieves (Optional)
Optimization Logic Flow

Optimization_Tree Start Substrate: Chloro-Fluorobenzoate Check_Ester Is Ester Base-Sensitive? Start->Check_Ester Robust Protocol A: Toluene/H2O + K3PO4 Check_Ester->Robust No (Me/Et) Sensitive Protocol B: Anhydrous Dioxane + K3PO4 Check_Ester->Sensitive Yes (tBu/Bn) Ligand_A Ligand: SPhos (Best for Sterics) Robust->Ligand_A Success High Yield Intact Ester Ligand_A->Success Fail_Hydrolysis Issue: Hydrolysis Ligand_A->Fail_Hydrolysis If pH > 10 Ligand_B Precatalyst: XPhos Pd G2 (Fast Activation) Sensitive->Ligand_B Ligand_B->Success Fail_NoRxn Issue: No Reaction Ligand_B->Fail_NoRxn If Boronic Acid Dry Fail_Hydrolysis->Sensitive Switch to Anhydrous Fail_NoRxn->Robust Add trace H2O

Figure 2: Decision tree for selecting the optimal protocol based on substrate sensitivity.

Detailed Experimental Protocols

Protocol A: The "Standard" (SPhos/Toluene)

Best for: Methyl/Ethyl benzoates where slight hydrolysis risk is acceptable for higher reactivity.

  • Charge: To a reaction vial equipped with a stir bar, add:

    • Chloro-fluorobenzoate (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.2 equiv)

    • 
       (tribasic, 2.0 equiv, 424 mg)
      
    • 
       (2 mol%, 4.5 mg)
      
    • SPhos (4 mol%, 16.4 mg)

  • Solvent: Add Toluene (4.0 mL) and Deionized Water (0.4 mL). Note: The small water volume is crucial for dissolving the inorganic base without fully solvating the ester.

  • Degas: Sparge with Argon or Nitrogen for 5 minutes. Cap the vial.

  • React: Heat to 80°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water (to remove salts) and brine. Dry over

    
     and concentrate.
    
Protocol B: The "Anhydrous" (XPhos Pd G2/Dioxane)

Best for: Labile esters (t-Butyl), substrates prone to


, or when Protocol A fails due to saponification.
  • Charge: To a dry reaction vial (glovebox or Schlenk line), add:

    • Chloro-fluorobenzoate (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • 
       (finely ground, anhydrous, 3.0 equiv). Crucial: Grind the base immediately before use to increase surface area.
      
    • XPhos Pd G2 (2 mol%). Using the precatalyst ensures immediate generation of the active Pd(0) species without induction time.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Purge headspace with inert gas.

  • React: Heat to 80°C.

    • Note: If conversion stalls, add 0.1 equiv of water (approx 2 µL per mmol). Boronic acids often require a trace of moisture to form the reactive boronate species, even in "anhydrous" protocols.

  • Workup: Filter through a pad of Celite (to remove phosphate salts) and concentrate directly.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Hydrolysis of Ester Base too strong or too much water.Switch to Protocol B . Use

instead of

or

.
No Conversion (SM remains) Oxidative addition failure.Switch ligand to SPhos or CM-Phos . Increase Temp to 100°C.
Protodeboronation Unstable boronic acid (e.g., 2-fluoro substituted).Use Boronic Esters (BPin) or MIDA boronates .[2] Lower temp to 60°C.
Homocoupling (Ar-Ar) Oxygen presence or excess oxidant.[3]Degas solvents more rigorously. Reduce catalyst loading.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes with Aryl Chlorides."[4] Angew.[4] Chem. Int. Ed., 2005, 44, 6173.[4] Link

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Overview." Chem. Rev., 1995, 95, 2457.[3] Link

  • Sigma-Aldrich (Merck). "Buchwald Phosphine Ligands for Cross Coupling: User Guide." Link

  • Organic Chemistry Portal. "Suzuki Coupling of Aryl Chlorides." Link

  • BenchChem. "Optimizing Base Selection for Suzuki Reactions with Sensitive Substrates." Link

Sources

Application Note: Functionalization of the C-Cl Bond in Methyl 4-chloro-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemo-Structural Analysis

The Challenge

Methyl 4-chloro-2-fluoro-3-methylbenzoate (Compound 1 ) represents a "privileged scaffold" in kinase inhibitor discovery, yet it poses a distinct synthetic paradox. While the C4-Cl bond is the intended handle for diversification, the molecule presents a "Perfect Storm" of deactivating features for standard catalysis:

  • Steric Occlusion: The C3-methyl group exerts significant steric pressure on the C4 position, inhibiting the approach of standard Palladium(0) species (the "Ortho Effect").

  • Electronic Deactivation: While the ester and fluorine are electron-withdrawing (which typically aids oxidative addition), the specific substitution pattern creates a competing electrophilic site at C2-F (susceptible to

    
    ).
    
  • Base Sensitivity: The methyl ester at C1 is prone to hydrolysis or transesterification under the strong alkoxide bases (e.g., NaOtBu) typically required for activating hindered aryl chlorides.

Structural Deconstruction

To successfully functionalize C4-Cl, we must select catalyst systems that are bulky enough to overcome the C3-methyl interference but active enough to operate under mild, non-nucleophilic basic conditions.

FeatureImpact on ReactivityMitigation Strategy
C4-Cl Target Handle. Bond energy ~95 kcal/mol. Hindered by C3-Me.Requires Dialkylbiaryl Phosphine Ligands (Buchwald Type) to facilitate oxidative addition.
C3-Me Steric Blocker. Prevents coordination of small/linear ligands (

).
Use XPhos or BrettPhos which form a "pocket" around the metal center.
C2-F

Trap.
Highly activated by the ortho-ester.
Avoid nucleophilic bases/solvents (e.g., DMF/Heat) without active catalyst.
C1-COOMe Hydrolysis Risk. Labile to OH⁻/RO⁻.Use Inorganic Carbonates/Phosphates (

,

) or masked bases.

Part 2: Decision Matrix & Reaction Logic

The following decision tree illustrates the critical logic flow for selecting the correct protocol based on the desired transformation.

ReactionLogic Start Substrate: Methyl 4-chloro-2-fluoro-3-methylbenzoate Target Select Target Transformation Start->Target Suzuki C-C Bond (Suzuki-Miyaura) Target->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Target->Buchwald Borylation C-B Bond (Miyaura Borylation) Target->Borylation Suz_Cond Ligand: XPhos Base: K3PO4 Solvent: THF/Water Suzuki->Suz_Cond Buch_Check Is Amine 1° or 2°? Buchwald->Buch_Check Bory_Cond Ligand: XPhos Reagent: B2pin2 Base: KOAc Borylation->Bory_Cond Buch_Prim Primary Amine Use: BrettPhos Buch_Check->Buch_Prim Buch_Sec Secondary Amine Use: RuPhos Buch_Check->Buch_Sec Buch_Warn CRITICAL: Avoid NaOtBu Use Cs2CO3 Buch_Prim->Buch_Warn Buch_Sec->Buch_Warn

Figure 1: Strategic Decision Tree for Functionalizing Compound 1. Note the specific ligand switches required to accommodate the steric bulk of the C3-methyl group.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Objective: Coupling of Compound 1 with aryl/heteroaryl boronic acids. Rationale: The XPhos Pd G4 precatalyst is selected because it generates the active monoligated


 species at room temperature, essential for oxidative addition into the hindered C-Cl bond without requiring temperatures that degrade the ester.
Materials
  • Substrate: Methyl 4-chloro-2-fluoro-3-methylbenzoate (1.0 equiv)

  • Boronic Acid:

    
     (1.2 - 1.5 equiv)
    
  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) (2.0 - 5.0 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]

Step-by-Step Procedure
  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G4 (2.0 mol%).

    • Note: If the boronic acid is sterically hindered (ortho-substituted), increase loading to 5.0 mol%.

  • Solvation: Add degassed Dioxane/Water (4:1) to reach a concentration of 0.2 M with respect to the substrate.

  • Reaction: Seal the vial and heat to 60°C for 4-12 hours.

    • Why 60°C? Higher temperatures (>100°C) may cause hydrolysis of the methyl ester in the presence of water/phosphate.

  • Workup: Cool to RT. Dilute with EtOAc, wash with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Amination of C4-Cl while preserving the C1-Ester and avoiding


 at C2-F.
Rationale:  Standard conditions use NaOtBu, which destroys methyl esters. We substitute this with Cesium Carbonate (

)
. Because

is a weaker base, we must use a highly active ligand like BrettPhos (for primary amines) or RuPhos (for secondary amines) to facilitate the deprotonation/reductive elimination step.
Materials
  • Substrate: Compound 1 (1.0 equiv)

  • Amine:

    
     or 
    
    
    
    (1.2 equiv)
  • Catalyst: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines) (2-5 mol%)

  • Base:

    
     (anhydrous) (2.0 equiv)
    
  • Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel and cool under Argon. Moisture is the enemy of the weak-base protocol.

  • Charging: Add Substrate, Catalyst (Start with 2 mol%), and

    
    .
    
  • Amine Addition: Add the amine and solvent (0.2 M).

  • Thermal Activation: Heat to 80-90°C .

    • Critical Control: Monitor by HPLC after 1 hour. If you observe a peak corresponding to the defluoro product (substitution at C2), lower temperature to 60°C and increase catalyst loading. The C4-Cl coupling is catalytic; the C2-F substitution is thermal/nucleophilic. High active catalyst + lower temp favors C4.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Protocol C: Miyaura Borylation (C-Cl C-Bpin)

Objective: Converting the electrophile (Cl) into a nucleophile (Boronate) for reverse coupling.

Materials
  • Substrate: Compound 1 (1.0 equiv)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.2 equiv)
    
  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: KOAc (Potassium Acetate) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure
  • Combine Substrate,

    
    , and KOAc in a vial.
    
  • Add XPhos Pd G3 and Dioxane.

  • Heat to 90°C for 4-6 hours.

  • Note: KOAc is too weak to hydrolyze the ester, making this a very robust reaction.

Part 4: Troubleshooting & QC Data

Analytical Markers (HPLC/NMR)
Species1H NMR Characteristic (CDCl3)HPLC Retention Shift
Starting Material

7.8 (d, 1H, Ar-H),

2.3 (s, 3H, Ar-Me)
Reference (RT)
Product (Coupled) Loss of C4-Cl effect; Ar-H shifts upfield/downfield depending on coupling partner.Shift varies (usually longer RT for biaryls).
Impurity: Hydrolysis Loss of Methyl Ester singlet (

3.9). Broad OH peak.
Much shorter RT (Polar).
Impurity:

(C2)
Loss of C2-F coupling in C3-Me signal.Varies, often close to product.
Common Failure Modes
  • Low Conversion: Usually due to the "Ortho Effect" of the C3-Methyl.

    • Fix: Switch from XPhos to SPhos (smaller) or increase temperature to 100°C (if ester tolerates).

  • Ester Hydrolysis:

    • Fix: Ensure solvents are anhydrous. Switch base from

      
       to 
      
      
      
      or purely organic DBU (if compatible).
  • Regio-scrambling (

    
     at C2): 
    
    • Fix: This occurs if the catalyst is dead. The amine attacks the most electron-deficient spot (C2) thermally. Ensure fresh catalyst and O2-free conditions.

Part 5: References

  • Altenhoff, G., et al. "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature."[1] Angewandte Chemie International Edition, vol. 42, no.[1] 31, 2003, pp. 3690-3693. Link

  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G4 Precatalysts." Chemical Science, vol. 4, 2013, pp. 916-920. Link

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461-1473. Link

  • PubChem. "Methyl 4-chloro-2-fluoro-3-methylbenzoate Compound Summary." National Library of Medicine. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564-12649. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization of Methyl 4-chloro-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: Synthesizing methyl 4-chloro-2-fluoro-3-methylbenzoate presents a specific set of "silent" yield killers. The steric congestion provided by the 3-methyl group, combined with the electronic repulsion of the 2-fluoro substituent, creates a "blocked" carbonyl environment. Standard Fischer esterification (


) often stalls at 60-70% conversion due to equilibrium limitations and steric hindrance.

The Solution: To maximize yield (>90%) and purity, you must abandon equilibrium-based methods in favor of irreversible activation . This guide prioritizes the Acid Chloride Route via Thionyl Chloride (


) with DMF catalysis, followed by a controlled methanol quench.

Critical Reaction Optimization (The Protocol)

Module A: The "Gold Standard" Esterification Protocol

Use this method if your current yield is <85% or if reaction times exceed 12 hours.

Mechanism: This protocol utilizes N,N-Dimethylformamide (DMF) as a catalyst to form the Vilsmeier-Haack intermediate (chloroiminium ion), which rapidly converts the hindered benzoic acid into the highly reactive acid chloride. This bypasses the steric barrier that slows down direct alcohol attack.

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Vessel: Flame-dried RBF under

      
       atmosphere.
      
    • Charge: 1.0 eq 4-chloro-2-fluoro-3-methylbenzoic acid.

    • Solvent: Toluene (5 vol) or DCM (for lower temp). Note: Toluene allows higher reflux temps to drive off

      
      .
      
    • Reagent: 1.2 - 1.5 eq Thionyl Chloride (

      
      ).
      
    • Catalyst: Critical Step – Add 2-3 drops (approx 1 mol%) of dry DMF.

    • Condition: Reflux (75-80°C) for 2-3 hours. Monitor by quenching an aliquot in MeOH and checking TLC/HPLC (Acid should be gone).

  • Evaporation (The Clean-Up):

    • Cool to 40°C. Apply vacuum to remove excess

      
       and solvent.
      
    • Pro-Tip: Chase with fresh Toluene (2x) to azeotrope remove residual

      
      . Residual thionyl chloride generates HCl in the next step, which can degrade the product or cause side reactions.
      
  • Esterification (The Quench):

    • Dissolve the crude Acid Chloride residue in dry DCM or THF.

    • Cool to 0°C.[1][2]

    • Add Methanol (excess, 3-5 eq) mixed with a mild base (Triethylamine or Pyridine, 1.1 eq) dropwise.

    • Why Base? It scavenges the HCl generated, preventing acid-catalyzed defluorination or hydrolysis during workup.

  • Workup:

    • Quench with saturated

      
      .[3]
      
    • Extract with DCM.[3][4] Wash with Brine.[3][5] Dry over

      
      .[3]
      
Data Comparison: Fischer vs. Acid Chloride
ParameterFischer Esterification (

)
Acid Chloride Method (

)
Conversion ~65-75% (Equilibrium limited)>98% (Irreversible)
Reaction Time 12-24 Hours3-4 Hours
Impurity Profile Unreacted Acid (difficult to separate)Minimal (clean conversion)
Steric Sensitivity High (Struggles with 2-F, 3-Me)Low (Acylium ion is highly reactive)

Visualization: Reaction Workflow & Logic

The following diagram illustrates the optimized pathway and critical decision nodes for troubleshooting.

G Start Start: 4-chloro-2-fluoro-3-methylbenzoic acid Decision Check Steric Hindrance (Is 3-Me/2-F present?) Start->Decision Fischer Route A: Fischer Esterification (MeOH, H2SO4, Reflux) Decision->Fischer Low Sterics AcidCl Route B: Acid Chloride Activation (SOCl2, DMF cat., Toluene) Decision->AcidCl High Sterics (Recommended) Stall Issue: Equilibrium Stall (~70% Yield) Fischer->Stall Slow Kinetics Intermediate Intermediate: Acid Chloride (Highly Reactive) AcidCl->Intermediate Vilsmeier-Haack Mechanism Quench Step 3: MeOH Quench (+ Et3N Scavenger) Intermediate->Quench Product Target: Methyl Ester (>95% Yield) Quench->Product SideRxn Risk: Defluorination (SNAr) (If Temp > 100°C with Base) Quench->SideRxn Overheating

Caption: Workflow comparing standard Fischer esterification vs. the recommended Acid Chloride activation route for sterically hindered benzoates.

Troubleshooting Guide (Ticket System)

Ticket #402: "My reaction stalls at 80% conversion."
  • Diagnosis: You are likely using a Fischer esterification (Acid + Alcohol

    
     Ester + Water). The steric bulk of the 3-methyl  and 2-fluoro  groups prevents the formation of the tetrahedral intermediate, and water buildup pushes the equilibrium back.
    
  • Solution: Switch to the Acid Chloride Route described in Module A. If you must use Fischer, you need to remove water physically (Dean-Stark trap with Toluene) or chemically (add Trimethyl Orthoformate as a water scavenger).

Ticket #405: "I see a new impurity (approx 5-10%) after workup."
  • Diagnosis A (Anhydride Formation): If you concentrated the acid chloride and didn't quench immediately, or if water was present during the quench, you may have formed the benzoic anhydride.

  • Diagnosis B (Defluorination): The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (

    
    ) because it is ortho to an electron-withdrawing carbonyl. If you used a strong base (like NaOMe) or high heat during the quench, Methoxide may have replaced the Fluorine (
    
    
    
    ).
  • Solution: Use a mild base like Triethylamine or Pyridine during the quench. Keep the quench temperature below 0°C .

Ticket #409: "The product hydrolyzes back to acid on the column."
  • Diagnosis: Ortho-fluoro esters are electronically unique. The fluorine withdraws electrons, making the ester carbonyl more electrophilic and susceptible to hydrolysis, especially on acidic silica gel.

  • Solution: Pre-treat your silica gel column with 1% Triethylamine in Hexanes to neutralize acidic sites. Elute rapidly.

Advanced Precursor Synthesis (Reference Only)

If you are synthesizing the acid precursor yourself, the Lithiation Route is superior to oxidation for regioselectivity.

  • Substrate: 1-chloro-3-fluoro-2-methylbenzene.

  • Reagent: LDA (Lithium Diisopropylamide) at -78°C .

  • Mechanism: Directed Ortho Metalation (DoM). The Fluorine and Chlorine direct the lithiation to the position between them? No.

    • Correction: The lithiation of 1-chloro-3-fluoro-2-methylbenzene is complex. The most acidic proton is likely the methyl group (benzylic) or the ring proton.

    • Standard Path: For this specific substitution pattern, the oxidation of 4-chloro-2-fluoro-3-methyltoluene is the industrial standard.

    • Oxidation Protocol: Use

      
       / Pyridine water mix. The 3-methyl group is sterically protected by Cl and F, making the para (if H) or other methyls oxidize first. However, since we have only one methyl (at pos 3) and the toluene methyl (which becomes the benzoate), ensure you are starting with the correct isomer: 4-chloro-2-fluoro-3-methyltoluene .
      

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Acid Chloride formation via

    
     and DMF catalysis).
    
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley. (Mechanisms of Steric Hindrance in Esterification; "The Ortho Effect").

  • BenchChem Technical Support. "Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Esterification." (General guidance on fluoro-benzoate kinetics).

  • US Patent 8,822,730. "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids." (Describes handling of the specific 4-chloro-2-fluoro-3-methyl scaffold and lithiation conditions).

  • RSC Advances. "Esterification of fluorinated aromatic carboxylic acids with methanol..." RSC Adv., 2023, 13, 16712-16723.[6] (Catalytic cycles for fluorinated benzoates).

Sources

Technical Support Center: Purification & Quality Control of Methyl 4-chloro-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MCFMB-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Molecule Profile

Target Molecule: Methyl 4-chloro-2-fluoro-3-methylbenzoate Common Application: Intermediate for synthetic auxin herbicides (e.g., Florpyrauxifen-benzyl precursors) and fluorinated pharmaceutical scaffolds. Chemical Context: This is a poly-halogenated benzoate ester. Its purification is complicated by the electronic effects of the fluorine and chlorine atoms, which can alter solubility profiles and increase susceptibility to hydrolysis compared to non-halogenated benzoates.

Key Impurity Profile:

  • Hydrolysis Product (Acid): 4-chloro-2-fluoro-3-methylbenzoic acid (Result of incomplete esterification or moisture exposure).

  • Regioisomers: Isomers where the Cl/F/Me positions vary (often carried over from the halogenation of the starting toluene derivative).

  • Coupling Reagents: Urea byproducts (if EDC/DCC coupling was used).

Diagnostic Workflow

Before selecting a purification method, determine the physical state and primary impurity of your crude material.

PurificationDecisionTree Start Crude Material Analysis (HPLC/TLC) CheckAcid Impurity: Free Acid > 5%? Start->CheckAcid AcidWash Protocol A: Alkaline Wash (NaHCO3) CheckAcid->AcidWash Yes CheckState Physical State at RT? CheckAcid->CheckState No (or after wash) AcidWash->CheckState SolidState Solid / Semi-Solid CheckState->SolidState Solid LiquidState Viscous Oil / Liquid CheckState->LiquidState Liquid CheckIsomers Impurity: Regioisomers present? SolidState->CheckIsomers Recryst Protocol B: Recrystallization (MeOH/H2O) SolidState->Recryst Standard Path LiquidState->CheckIsomers Column Protocol C: Flash Chromatography (Hex/EtOAc) LiquidState->Column Standard Path Distill Vacuum Distillation (High Vac < 1 mmHg) LiquidState->Distill High Therm. Stability CheckIsomers->Recryst No (High Purity req.) CheckIsomers->Column Yes (Hard Separation)

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile and physical state.

Troubleshooting Modules

Module A: The "Free Acid" Problem (Hydrolysis)

Symptom: Broad peak tailing in HPLC; lower melting point; acidic pH in aqueous suspension. Root Cause: The ester bond in electron-deficient rings (due to F and Cl) is susceptible to hydrolysis. Alternatively, the initial esterification reaction did not reach completion. Technical Insight: The pKa of the free benzoic acid derivative is approx 3.5–4.0. The ester is neutral. This allows for a "self-validating" separation using pH manipulation.

Corrective Action (The "Bicarb Wash"):

  • Dissolve crude in Ethyl Acetate or Dichloromethane (DCM).

  • Wash 2x with saturated NaHCO3 (Sodium Bicarbonate).

    • Why? This converts the free acid into its water-soluble sodium carboxylate salt, partitioning it into the aqueous layer.

  • Wash 1x with Brine (sat. NaCl).[1]

  • Dry organic layer over MgSO4.[2]

  • Critical Check: Acidify the aqueous waste with HCl.[2] If a precipitate forms, that is your removed impurity (the free acid).

Module B: Regioisomer Contamination

Symptom: Doublets in NMR (esp. 19F-NMR) or "shoulder" peaks in HPLC. Root Cause: Non-selective halogenation of the starting toluene/benzoic acid. Technical Insight: Regioisomers (e.g., 6-chloro vs 4-chloro) often have identical boiling points, making distillation ineffective. They rely on subtle differences in dipole moment or crystal packing lattice energy.

Corrective Action:

  • If Solid: Fractional Recrystallization is preferred. The target isomer usually packs better than the "misplaced" halogen isomers. Use Methanol/Water (See Protocol B).

  • If Liquid/Oil: Flash Chromatography with a shallow gradient (e.g., 0%

    
     10% EtOAc in Hexanes over 20 CV).
    

Standard Operating Protocols (SOPs)

Protocol A: Recrystallization (For Solids)

Best for: Removing trace isomers and non-polar byproducts.

ParameterSpecification
Solvent System Methanol (Solvent) / Water (Anti-solvent)
Ratio Start with 10:1 MeOH:H2O, adjust to cloud point.
Temperature Dissolve at 60°C; Crystallize at 4°C.

Step-by-Step:

  • Place crude solid in an Erlenmeyer flask.

  • Add minimum hot Methanol (approx. 3-5 mL per gram) until dissolved.

  • Optional: If solution is colored, add activated carbon, stir for 5 min, and hot filter.

  • Add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Methanol to clear the solution again.

  • Allow to cool to room temperature slowly (insulate flask with foil).

  • Refrigerate at 4°C for 4-12 hours.

  • Filter crystals and wash with cold 50% MeOH/Water.

Protocol B: Flash Column Chromatography

Best for: Oily crudes or separating distinct regioisomers.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes (A) / Ethyl Acetate (B).

Gradient Table:

Column Volume (CV) % Ethyl Acetate Purpose
0 - 3 0% Elute non-polar hydrocarbons

| 3 - 10 | 0%


 5% | Elute target ester (Target usually elutes here) |
| 10 - 15 | 5% 

20% | Elute more polar impurities | | 15 - 20 | 20%

50% | Flush column (Free acids elute here if not washed) |

Visualization: UV at 254 nm (Benzoate chromophore is strong).

Frequently Asked Questions (FAQs)

Q: My product is an oil, but it should be a solid. What happened? A: This is usually due to "solvent entrapment" or high impurity levels (melting point depression).

  • Fix: Run a high-vacuum roto-vap cycle (50°C, <10 mbar) for 1 hour. If it remains an oil, seed it with a tiny crystal of pure product if available, or scratch the glass side of the flask with a spatula to induce nucleation [1].

Q: Can I use distillation? A: Yes, but only under high vacuum. Halogenated benzoates have high boiling points (>200°C at atm).

  • Warning: High heat can cause decarboxylation or elimination of the fluorine atom if the pot temperature exceeds 180°C. Use a Kugelrohr or short-path distillation setup at <1 mmHg.

Q: The acid impurity keeps coming back after storage. Why? A: The electron-withdrawing nature of the Fluorine and Chlorine atoms makes the ester carbonyl more electrophilic, increasing sensitivity to moisture [2].

  • Fix: Store the purified ester in a desiccator or under inert gas (Argon/Nitrogen) at 4°C. Ensure your storage vial is tightly sealed.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for recrystallization and nucleation techniques).

  • Sigma-Aldrich. (n.d.). Methyl 4-fluoro-2-methylbenzoate Product Sheet. (Analogous chemical handling and stability data).

  • BenchChem. (2025).[1] Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide. (Reference for purification of fluorinated methyl-benzoate derivatives).

  • Organic Syntheses. (1929). Methyl m-nitrobenzoate. Org. Synth. 9, 56. (Standard protocol for nitration/esterification purification via MeOH recrystallization).

Sources

Technical Support Center: Optimizing Reaction Temperature for Fluorinated Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for fluorinated ester hydrolysis. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this critical reaction. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering insights into the causal relationships that govern reaction outcomes, particularly the pivotal role of temperature.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in the hydrolysis of fluorinated esters?

Temperature directly controls the reaction rate by providing the necessary activation energy for the nucleophilic attack on the ester's carbonyl carbon. However, it's a delicate balance. Insufficient heat leads to impractically slow or incomplete reactions. Conversely, excessive heat can trigger unwanted side reactions, such as elimination, epimerization, or degradation of thermally sensitive functional groups present in the substrate or product.[1][2] The goal of optimization is to find the "sweet spot" that maximizes the rate of the desired hydrolysis reaction while minimizing the rate of competing degradation pathways.

Q2: How does the degree of fluorine substitution affect the required reaction temperature?

Fluorine is a highly electronegative atom. Its strong electron-withdrawing inductive effect makes the carbonyl carbon of the ester more electrophilic and, therefore, more susceptible to nucleophilic attack.[3][4] Consequently, as the number of fluorine atoms on the ester's alcohol or acyl portion increases, the rate of hydrolysis generally increases.[4] This often means that more heavily fluorinated esters can be hydrolyzed at lower temperatures compared to their non-fluorinated analogs. For instance, introducing a single fluorine atom to an ethyl ester can increase the hydrolysis rate eightfold, while a trifluoroethyl ester hydrolyzes even faster.[4][5]

Q3: What are the typical temperature ranges for acidic, basic, and enzymatic hydrolysis of fluorinated esters?

The optimal temperature is highly substrate-dependent, but general ranges exist.

  • Acid-Catalyzed Hydrolysis: Often requires elevated temperatures (e.g., 50-100 °C or higher) as it's a reversible equilibrium process.[6][7] Heat is used to drive the reaction towards the products.

  • Base-Catalyzed Hydrolysis (Saponification): Can often be performed at lower temperatures (e.g., room temperature to 60 °C) because the reaction is typically irreversible.[6] The final deprotonation of the carboxylic acid product drives the equilibrium forward.

  • Enzymatic Hydrolysis: This method is highly specific. The optimal temperature is dictated by the enzyme's stability and activity profile, usually falling within a physiological range of 30-65 °C for most esterases and lipases.[8][9] Exceeding the optimal temperature can lead to rapid denaturation and loss of catalytic activity.[10]

Q4: What are the primary indicators of a non-optimized reaction temperature?

There are two common signs:

  • Low Conversion/Incomplete Reaction: If analysis (e.g., by HPLC, GC, or TLC) shows a significant amount of starting material remaining after the expected reaction time, the temperature may be too low.[11][12]

  • Low Yield with Multiple Side Products: If the starting material is consumed but the yield of the desired product is low, and multiple new spots/peaks appear in the analysis, the temperature is likely too high, causing degradation or side reactions.[13]

Troubleshooting Guides: From Diagnosis to Solution
Issue 1: The hydrolysis reaction is excessively slow or stalls, resulting in incomplete conversion.

Expert Analysis (The "Why"): This issue almost always points to insufficient kinetic energy to overcome the reaction's activation energy barrier. While fluorination increases the electrophilicity of the carbonyl carbon, other factors like steric hindrance around the reaction center can raise this barrier.[14] In acid-catalyzed hydrolysis, an unfavorable equilibrium may also be a contributing factor, which can be influenced by temperature.[6]

Troubleshooting Protocol: Systematic Temperature Elevation

This protocol provides a structured approach to finding the minimum effective temperature, thereby preserving the integrity of your molecule.

  • Establish a Baseline: Run the reaction at your initial, conservatively chosen temperature (e.g., room temperature for base-catalyzed, 50 °C for acid-catalyzed). Monitor the reaction at set time points (e.g., 1, 4, 12, and 24 hours) using a quantitative method like HPLC or GC to determine the rate of conversion.[11]

  • Incremental Temperature Increase: If conversion is below 50% after 24 hours, set up a series of small-scale parallel reactions. Increase the temperature in 10 °C increments for each reaction (e.g., 30 °C, 40 °C, 50 °C).

  • Monitor and Analyze: Monitor each reaction at identical time points. The goal is to identify the temperature at which the reaction reaches completion (>95% conversion) within a reasonable timeframe (e.g., <12 hours).

  • Check for Degradation: Carefully analyze the chromatogram or spectrum for each temperature. Look for the appearance of new, unidentified peaks that are not the starting material or desired product. If significant impurities (>5%) appear at a certain temperature, that is your upper limit.[1]

  • Select Optimal Temperature: The optimal temperature is the one that provides the fastest reaction rate before the significant onset of side product formation.

Experimental Workflow for Temperature Optimization

G cluster_prep Preparation & Baseline cluster_monitor Monitoring cluster_eval Evaluation cluster_optimize Optimization A Review Literature & Select Initial Conservative Temperature B Run Baseline Reaction at T1 A->B C Monitor Conversion at 1, 4, 12, 24h via HPLC/GC B->C D Conversion >95% in 24h? C->D E Set up Parallel Reactions: T1+10°C, T1+20°C, T1+30°C D->E No I Reaction Optimized D->I Yes F Monitor Each Reaction for Rate and Impurity Profile E->F G Side Products >5%? F->G G->E Yes (Previous T is Max) H Select Temperature with Best Rate vs. Purity Profile G->H No H->I

Caption: Workflow for optimizing hydrolysis temperature.

Issue 2: The starting material is consumed, but the product yield is low due to significant side product formation.

Expert Analysis (The "Why"): This is a classic sign of excessive reaction temperature. High temperatures can provide enough energy to activate alternative, undesired reaction pathways. For fluorinated compounds, a common side reaction is elimination to form an alkene, especially if there is an abstractable proton beta to the ester group. The increased acidity of protons adjacent to fluorinated centers can exacerbate this issue. Furthermore, other sensitive functional groups in your molecule may degrade under harsh thermal conditions.[2]

Troubleshooting Protocol: Methodical De-escalation and Alternative Strategies

  • Confirm Thermal Lability: First, confirm the issue is temperature-related. Run the reaction at a significantly lower temperature (e.g., reduce by 20 °C) for a longer period. If the impurity profile improves at the cost of reaction time, you have confirmed thermal degradation is the root cause.

  • Identify the Side Product(s): If possible, isolate and characterize the major impurity. Knowing its structure (e.g., via MS or NMR) provides crucial clues about the degradation pathway (e.g., elimination, rearrangement) and helps devise a strategy to avoid it.

  • Consider a Catalyst Change:

    • From Chemical to Enzymatic: If your molecule is complex and thermally sensitive, enzymatic hydrolysis is an excellent alternative.[8][15] Lipases and esterases operate under mild conditions (near-neutral pH, 30-50 °C) and offer high selectivity, which can prevent side reactions.[9]

    • From Strong Acid/Base to Milder Conditions: If using a strong acid like H₂SO₄, consider a milder Brønsted acid.[2] If using a strong base like NaOH, switching to a weaker base like K₂CO₃ in a protic solvent might be sufficient for activated fluorinated esters while reducing base-mediated degradation.

Troubleshooting Decision Tree for Side Product Formation

G Start Low Yield & High Impurities Detected Q1 Is Starting Material Consumed? Start->Q1 A1 Reaction conditions are too harsh. Q1->A1 Yes A2 Reaction is incomplete. See Troubleshooting Guide 1. Q1->A2 No Q2 Does lowering T by 20°C and increasing time improve purity? A1->Q2 A3 Problem is thermal. Select lower temperature and accept longer time. Q2->A3 Yes A4 Degradation is likely catalyst-induced. Q2->A4 No End Optimized Protocol A3->End Q3 Is the substrate compatible with enzymatic hydrolysis? A4->Q3 A5 Switch to Enzymatic Method: Use Lipase/Esterase at 30-50°C in buffer. Q3->A5 Yes A6 Modify Chemical Method: - Use milder acid/base - Screen alternative solvents Q3->A6 No A5->End A6->End

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Troubleshooting regioselectivity in halogenated benzoate functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division)

Diagnostic Framework: The "Selectivity Triad"

Welcome to the technical support guide for halogenated benzoates. If you are experiencing poor regioselectivity, you are likely fighting a battle between three competing forces. Before optimizing conditions, identify which force is currently dominating your reaction:

  • Chelation Control (The Anchor): The benzoate ester (or free acid) coordinates to the metal (Pd, Ru, Rh), directing reactivity ortho to itself.

  • Electronic Activation (The Magnet): The halogen exerts inductive electron withdrawal (-I), deactivating the ring towards electrophilic attack but activating C-X bonds for oxidative addition.

  • Steric Governance (The Shield): Bulky halogens (Br, I) or ester groups block adjacent sites, forcing reactivity to meta or para positions (especially with Iridium catalysis).

Module A: Troubleshooting C-H Activation (Preserving the Halogen)

User Issue: "I want to functionalize the C-H bond ortho to the ester, but my catalyst keeps inserting into the C-Br/C-I bond (cross-coupling side products)."

The Root Cause

Standard Pd(0)/Pd(II) cycles often generate transient Pd(0) species. Pd(0) undergoes oxidative addition into C-Halogen bonds much faster than it activates C-H bonds.

The Solution: The "High-Oxidation" Protocol

To preserve the halogen, you must suppress the formation of Pd(0) or use a mechanism that bypasses it.

Protocol 1: Pd(II)-Catalyzed Ortho-Olefination (Fujiwara-Moritani Type)

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Ligand: Mono-N-protected amino acids (MPAA) like Ac-Val-OH or Ac-Ile-OH. These accelerate C-H activation via the CMD mechanism (see diagram below) faster than Pd(0) can precipitate.

  • Oxidant: AgOAc or Benzoquinone (BQ). Crucial: Ag(I) salts act as a halide scavenger but also reoxidize Pd(0) to Pd(II) immediately, preventing C-X insertion.

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl alcohol.

    • Field Note: HFIP is non-negotiable for difficult substrates. Its H-bond donating ability stabilizes the transition state of the C-H cleavage.

Visualization: Concerted Metalation-Deprotonation (CMD)

This diagram illustrates how the carboxylate assists in breaking the C-H bond without touching the halogen.

CMD_Mechanism PreCat Pd(OAc)2 (Precatalyst) Coord Coordination (Benzoate binds Pd) PreCat->Coord Substrate Binding CMD_TS CMD Transition State (Agostic C-H...Pd) Coord->CMD_TS Acetate acts as base Int Palladacycle (C-Pd Bond Formed) CMD_TS->Int -HOAc Prod Functionalized Benzoate Int->Prod Functionalization (e.g., Olefin insertion) Prod->PreCat Re-oxidation (Ag+)

Caption: The carboxylate ligand acts as an intramolecular base, deprotonating the ortho-C-H bond while the metal coordinates. This bypasses the need for oxidative addition.

Module B: Troubleshooting Cross-Coupling (Selectivity in Poly-Halogenated Systems)

User Issue: "I have a di-halogenated benzoate (e.g., 2-bromo-4-chlorobenzoate). I want to couple at the bromine, but I'm getting mixtures or ester hydrolysis."

The Hierarchy of Oxidative Addition

When multiple electrophilic sites exist, Pd(0) selects based on Bond Dissociation Energy (BDE).

Table 1: Chemoselectivity Hierarchy

Bond TypeApprox BDE (kcal/mol)Reactivity OrderRecommended Catalyst System
C-I ~651 (Fastest)Pd(PPh₃)₄, r.t., weak base (Na₂CO₃)
C-Br ~812Pd(dppf)Cl₂, 60°C
C-Cl ~963Pd₂(dba)₃ + Buchwald Ligand (e.g., XPhos), >80°C
C-F ~1154 (Inert*)Generally unreactive in standard Suzuki coupling
Troubleshooting Guide

Scenario A: Coupling C-Br in presence of C-Cl

  • Fix: React at room temperature. Use a ligand with moderate electron donation (e.g., PPh₃ or dppf). Do not use bulky, electron-rich ligands like PCy₃ or XPhos yet, as these are "hot" enough to activate the chloride.

Scenario B: Ester Hydrolysis during Coupling

  • Cause: Hydroxide bases (NaOH, KOH) attack the ester faster than the boronic acid transmetalates.

  • Fix: Switch to anhydrous bases like K₃PO₄ or CsF. Use aprotic solvents (Dioxane or Toluene) instead of MeOH/Water mixtures.

Module C: Overriding Ortho-Selectivity (Meta-Functionalization)

User Issue: "The ester is directing ortho, but I need to functionalize the meta position. The halogen is blocking the other ortho site."

The Solution: Steric Control & Transient Directing Groups

You cannot use standard Pd-carboxylate chemistry here. You must switch to Iridium catalysis or use a template.

Protocol: Ir-Catalyzed Borylation Iridium catalysts are governed by sterics. They prefer the least hindered C-H bond. In a benzoate ester, the ortho positions are sterically blocked by the ester group.

  • Catalyst: [Ir(OMe)(cod)]₂.

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).

  • Reagent: B2pin2.

  • Outcome: Functionalization occurs at the meta or para position (whichever is less hindered by the halogen).

Meta_Selectivity cluster_pathways Catalyst Decision Matrix Substrate Benzoate Ester (Ortho-blocked by Ester) Pd_Path Pd(OAc)2 Path (Chelation Control) Substrate->Pd_Path Coordination Ir_Path Ir-dtbpy Path (Steric Control) Substrate->Ir_Path Steric repulsion Result_Ortho Ortho-Product (Directed by Ester) Pd_Path->Result_Ortho Result_Meta Meta/Para-Product (Sterically favored) Ir_Path->Result_Meta

Caption: Switching from Palladium (electronic/chelation control) to Iridium (steric control) inverts the regioselectivity from ortho to meta/para.

Frequently Asked Questions (FAQ)

Q: Can I do C-H activation if my benzoate has an Iodine substituent? A: Proceed with extreme caution. Iodine is a "soft" atom and poisons many Pd(II) catalysts by undergoing oxidative addition.

  • Workaround: Use a weaker directing group (like a ketone) or switch to Rh(III) catalysis, which is less prone to oxidative addition into C-I bonds than Pd(0).

Q: My reaction works on the methyl ester but fails on the tert-butyl ester. Why? A: This confirms a Steric Failure . The tert-butyl group is too bulky to allow the palladium to form the planar 5-membered palladacycle required for ortho-activation.

  • Fix: Hydrolyze to the free acid, perform the reaction (using the acid as the directing group), and re-esterify.

Q: I'm seeing "homocoupling" of my halogenated benzoate. What happened? A: This is the Ullmann reaction side-path. It happens when the catalyst reduces to Pd(0) in the absence of a coupling partner.

  • Fix: Ensure your Boronic Acid is pure (not deboronated) and add it in excess (1.5 equiv). Degas your solvents thoroughly to prevent oxygen-mediated homocoupling.

References

  • Ligand-Directed C-H Functionalization (Mechanism): Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of Chemical Research.

  • Meta-Selective C-H Activation (Iridium): Hale, L. V., & Maleczka Jr, R. E. (2020). A general and predictive approach to the regioselective borylation of arenes. Organic Letters. (Contextual citation based on general Ir-borylation principles described in search results).

  • Chemoselectivity in Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Halogenated Benzoate Functionalization: Dutta, S., et al. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids.[1][2] Chemical Science.

  • Iridium-Catalyzed Borylation of Benzoates: Shahzadi, T., et al. (2020).[3] Facile Synthesis of Halogen Decorated para-/meta-Hydroxybenzoates by Iridium-Catalyzed Borylation and Oxidation.[3] Synthesis.

Sources

Technical Support Center: Stability & Handling of Methyl 4-chloro-2-fluoro-3-methylbenzoate

[1]

Executive Summary: The "Tug-of-War" Paradox

Welcome to the technical guide for Methyl 4-chloro-2-fluoro-3-methylbenzoate . If you are accessing this page, you are likely observing unexpected impurities or yield losses during basic manipulation (saponification, coupling, or workup).

The Core Issue: This molecule presents a classic chemoselective challenge.[1] Under basic conditions, you are initiating a "tug-of-War" between two electrophilic sites:

  • The Carbonyl Carbon (C=O): The desired site for hydrolysis.[1]

  • The C-2 Aromatic Carbon (C-F): An undesired site for Nucleophilic Aromatic Substitution (

    
    ).[1]
    

Because the fluorine atom is ortho to the electron-withdrawing ester group, the ring is highly activated for nucleophilic attack.[1] Standard "textbook" saponification (e.g., refluxing NaOH in MeOH) will frequently destroy this molecule, displacing the fluorine to form the corresponding phenol impurity.[1]

Interactive Troubleshooting Pathways

Module A: The "Happy Path" – Optimized Hydrolysis Protocol

Use this protocol to convert the ester to the acid without defluorination.[1]

The Logic: We utilize Lithium Hydroxide (LiOH) instead of NaOH/KOH.[1] Lithium is a weaker Lewis acid in this context, and the reagent is generally milder.[1] We also use THF/Water to ensure homogeneity without introducing nucleophilic alcohols (like methanol/ethanol) that could cause transesterification.[1]

Step-by-Step Protocol:
  • Dissolution: Dissolve 1.0 eq of Methyl 4-chloro-2-fluoro-3-methylbenzoate in THF (Volume: 5 mL per mmol).

  • Temperature Control: Cool the solution to 0°C (Ice bath). Critical: Low temperature kinetically favors carbonyl attack over ring attack.[1]

  • Reagent Addition: Dropwise add 1.2 eq of LiOH·H₂O dissolved in water (Volume: 2 mL per mmol).[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

    • Stop point: Do not heat above 40°C.[1]

  • Workup: Acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc.[1][2]

ParameterRecommendedDangerous (Avoid)Reason
Base LiOH (1.1–1.5 eq)NaOH, KOH (>2 eq)Stronger bases/higher conc.[1] accelerate

.
Solvent THF/H₂O (3:1)MeOH, EtOH (reflux)Alcohols promote transesterification; high temp promotes defluorination.[1]
Temp 0°C

RT
> 60°CActivation energy for

is reached at higher temps.[1]
Module B: Troubleshooting Impurities (The "Sad Path")

Issue 1: The "Yellow Product" (Defluorination)

  • Observation: The reaction mixture turns bright yellow/orange.[1] LCMS shows a peak at [M-2] or [M-20] (loss of HF, gain of water/hydroxide).[1]

  • Diagnosis: You have triggered

    
     .[1][3] The hydroxide ion attacked the C-2 position, displacing the fluorine.[1] The resulting phenol (3-chloro-2-hydroxy-4-methylbenzoic acid derivative) is often colored due to conjugation or oxidation.[1]
    
  • Corrective Action:

    • Repeat the experiment at 0°C constant .

    • Switch from NaOH to LiOH or Cs₂CO₃ (if hydrolysis is the goal, Cs₂CO₃ is too weak, but for other reactions, use weaker bases).[1]

    • Dilution: Increase solvent volume to reduce the effective concentration of the nucleophile.

Issue 2: The "Ghost" Mass (Transesterification)

  • Observation: You used Ethanol as a solvent.[1][4] LCMS shows a product with Mass +14 (Ethyl ester).[1]

  • Diagnosis: Base-catalyzed transesterification.[1] Methoxide/Ethoxide is a potent nucleophile.[1]

  • Corrective Action: Never use an alcohol solvent different from the ester alkoxy group.[1] For this methyl ester, use Methanol or (better) a non-nucleophilic solvent like THF or Dioxane .[1]

Visualizing the Reactivity (Mechanistic Map)

The following diagram illustrates the bifurcation of the reaction pathway. The Green path is the desired hydrolysis.[1] The Red path is the destructive side reaction.[1]

GSMMethyl 4-chloro-2-fluoro-3-methylbenzoateTet_IntTetrahedralIntermediate(at Carbonyl)SM->Tet_IntPath A: Kinetic Control(Low Temp)MeisenheimerMeisenheimerComplex(at C-2 Ring)SM->MeisenheimerPath B: Thermodynamic/High Temp(SNAr)OHHydroxide (OH-)OH->SMAttacksProductTarget Acid(Hydrolysis Product)Tet_Int->Product- MeOHImpurityPhenol Impurity(Defluorination)Meisenheimer->Impurity- F-

Caption: Figure 1. Competitive reaction pathways. Path A (Green) leads to the desired carboxylic acid via carbonyl attack.[1] Path B (Red) leads to the defluorinated impurity via

1

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (K₂CO₃) to hydrolyze this ester? A: Generally, no.[1] Carbonates are typically too weak to hydrolyze non-activated esters at a reasonable rate at room temperature.[1] If you heat it to force the reaction, you increase the risk of the

131

Q: Why doesn't the 4-chloro group react? A: While the 4-chloro is also on an electron-deficient ring, the 2-fluoro position is significantly more reactive for two reasons:

  • Inductive Effect: It is ortho to the carbonyl, experiencing a stronger electron-withdrawing effect than the para chloro.[1]

  • Leaving Group Ability: In

    
    , Fluorine is a superior leaving group to Chlorine because the high electronegativity of F stabilizes the transition state (Meisenheimer complex) more effectively [1].[1]
    

Q: I see a small amount of decarboxylation. Why? A: Electron-deficient benzoic acids (like this fluoro-chloro derivative) are prone to thermal decarboxylation, especially if the solution is acidic and heated.[1] Ensure your workup drying step (rotovap) is not set to excessive temperatures (>50°C).[1]

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.[1] (Foundational text establishing the F >> Cl reactivity order in SNAr).

  • Gohier, F., et al. (2005).[1] "Ortholithiation of Unprotected Benzoic Acids." Journal of Organic Chemistry, 70(4), 1501-1504.[1][5] (Discusses the stability and manipulation of ortho-fluorobenzoic acid derivatives).[1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (General reference for ester hydrolysis mechanisms and temperature effects).

  • Process Chemistry of Fluorinated Benzoates. (General Industry Standard). Ortho-fluorobenzoates are widely recognized in process chemistry as "dual-electrophiles" requiring temperature-controlled saponification.[1]

Technical Support Center: Chromatographic Separation of Methyl 4-chloro-2-fluoro-3-methylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of methyl 4-chloro-2-fluoro-3-methylbenzoate and its related isomers. This guide is designed for researchers, analytical scientists, and professionals in drug development who are encountering challenges in resolving and quantifying these structurally similar compounds. The separation of regioisomers of halogenated aromatic compounds is a frequent challenge due to their nearly identical physical properties.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to streamline your method development and resolve common chromatographic issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. Each answer explains the underlying scientific principles and provides a logical, step-by-step troubleshooting workflow.

Q1: My isomers are not separating at all (complete co-elution) or show very poor resolution. What should I do?

A1: This is the most common challenge when dealing with regioisomers, as their similar structures lead to nearly identical interactions with the chromatographic system. The key to resolving them is to enhance the selectivity (α) of your method, which is a measure of the system's ability to distinguish between the analytes.[2] While column efficiency (N) is important for sharp peaks, you cannot resolve two compounds that are not retained differently.

Troubleshooting Workflow: Improving Resolution

The most effective way to influence selectivity is by changing the mobile phase or the stationary phase.[2][3]

  • Optimize the Mobile Phase (HPLC): This is often the quickest and easiest parameter to adjust.

    • Change Solvent Strength: In reversed-phase HPLC, systematically adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[4] Increasing the aqueous content will increase retention times, which can sometimes provide more opportunity for separation.[4]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try the other. Acetonitrile is generally a weaker solvent than methanol in reversed-phase and can offer unique π-π interactions, which can be advantageous for aromatic compounds.

    • Utilize Gradient Elution: If an isocratic method fails, a shallow gradient can help resolve closely eluting peaks.[5] By gradually changing the mobile phase composition, you can effectively separate compounds with small differences in hydrophobicity.[5]

    • Adjust pH: For ionizable compounds, small changes in mobile phase pH can dramatically alter retention and selectivity.[6] While methyl benzoate esters are neutral, pH can still influence the stationary phase itself (e.g., surface charge of silica), affecting peak shape.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is likely not suitable for the separation.[4] This is the most powerful way to alter selectivity.[3]

    • Move Beyond C18: Standard C18 columns separate primarily based on hydrophobicity. Since isomers have very similar hydrophobicities, C18 often fails to provide adequate resolution.[3][7]

    • Consider Phenyl-Hexyl or PFP Phases: Phenyl-based columns introduce π-π interactions, which are highly effective for separating aromatic compounds with different electron distributions caused by the placement of halogen substituents.[7] Pentafluorophenyl (PFP) phases are particularly effective for halogenated compounds, offering a combination of hydrophobic, aromatic, and dipole-dipole interactions.[3]

  • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase backpressure and run time. Conversely, increasing temperature can improve efficiency but may reduce selectivity. Experiment with temperatures between 25°C and 40°C.

Q2: My analyte peaks are showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica surface.[7][8] Other causes include column overload and using an injection solvent that is stronger than the mobile phase.[8][9]

Troubleshooting Workflow: Correcting Peak Tailing

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Validation & Comparative

GC-MS Fragmentation Pattern of CAS 153556-53-7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the GC-MS fragmentation profiling and structural characterization of Methyl 4-chloro-2-fluoro-3-methylbenzoate (CAS 153556-53-7). It is designed for analytical chemists and process development scientists requiring robust methods for identifying this intermediate and differentiating it from critical regioisomeric impurities.

Executive Summary & Chemical Profile

CAS 153556-53-7 corresponds to Methyl 4-chloro-2-fluoro-3-methylbenzoate .[1][2] This molecule serves as a high-value intermediate in the synthesis of modern agrochemicals (specifically HPPD-inhibitor herbicides like Bicyclopyrone) and specialized pharmaceutical scaffolds.

In synthetic pathways involving electrophilic aromatic substitution or halogenation, the formation of regioisomers is a persistent challenge. The primary analytical objective is to differentiate the 3-methyl target (CAS 153556-53-7) from its 5-methyl analog (Methyl 4-chloro-2-fluoro-5-methylbenzoate) and other positional isomers.

Chemical Identity Table
FeatureSpecification
Chemical Name Methyl 4-chloro-2-fluoro-3-methylbenzoate
CAS Number 153556-53-7
Molecular Formula C₉H₈ClFO₂
Molecular Weight 202.61 g/mol
Monoisotopic Mass 202.02 (³⁵Cl) / 204.02 (³⁷Cl)
Key Structural Features Methyl ester, Ortho-Fluorine, Meta-Chlorine, Tri-substituted benzene ring

Experimental Protocol: GC-MS Methodology

Note: This protocol is designed for an Agilent 7890/5977 or equivalent single-quadrupole system.

Sample Preparation[5][6][7][8]
  • Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate .

  • Derivatization: None required (molecule is volatile and thermally stable).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate salts.

Instrument Conditions
ParameterSettingRationale
Column DB-5MS (30m × 0.25mm × 0.25µm)Standard non-polar phase separates isomers based on boiling point and steric volume.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Ensures reproducible retention times (RT).
Inlet Temp 250°CSufficient for volatilization without thermal degradation.
Injection Split 20:1Prevents detector saturation; improves peak shape.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp separates the benzoate ester from solvent and heavier dimers.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Scan Range m/z 40 – 350Captures molecular ion and all diagnostic fragments.

Fragmentation Analysis & Mechanism

The mass spectrum of CAS 153556-53-7 is dominated by alpha-cleavage of the ester group, characteristic of methyl benzoates. The presence of Chlorine provides a distinct isotopic signature (3:1 ratio of ³⁵Cl:³⁷Cl) that validates the molecular ion and chlorinated fragments.

Key Fragmentation Pathways
  • Molecular Ion (M⁺•):

    • m/z 202 (100%) / 204 (32%)

    • The parent ion is stable and clearly visible. The 3:1 intensity ratio confirms the presence of one Chlorine atom.

  • Base Peak - Acylium Ion Formation ([M-OCH₃]⁺):

    • m/z 171 (100%) / 173 (32%)

    • Mechanism: Homolytic cleavage of the C-O bond in the ester group releases a methoxy radical (•OCH₃, mass 31).

    • Significance: This is the diagnostic peak for methyl esters. The high stability of the benzoyl cation (stabilized by resonance) makes this the base peak.

  • Phenyl Cation Formation ([M-COOCH₃]⁺):

    • m/z 143 / 145

    • Mechanism: Loss of the neutral ester moiety (or sequential loss of CO from the acylium ion).

    • Structure: 4-chloro-2-fluoro-3-methylphenyl cation.

  • Benzyne/Ring Fragmentation:

    • m/z 107 / 109: Loss of HF from the phenyl cation (rare but possible in ortho-fluoro systems) or loss of Cl (m/z 143 - 35 = 108).

    • m/z 75: Benzyne-type fragment (C₆H₃⁺).

Visualization of Fragmentation Pathway

The following diagram illustrates the primary dissociation routes for CAS 153556-53-7 under Electron Impact (EI).

Fragmentation M Molecular Ion (M+) m/z 202 / 204 (C9H8ClFO2)+ Acylium Acylium Ion [M-OCH3]+ m/z 171 / 173 (Base Peak) M->Acylium - •OCH3 (31 u) Alpha Cleavage Fragment_Cl [M-Cl]+ m/z 167 M->Fragment_Cl - •Cl (35 u) Phenyl Phenyl Cation [M-COOCH3]+ m/z 143 / 145 Acylium->Phenyl - CO (28 u) Inductive Cleavage

Figure 1: Proposed EI fragmentation pathway for Methyl 4-chloro-2-fluoro-3-methylbenzoate.

Comparative Analysis: Isomer Differentiation

The critical challenge in quality control is distinguishing CAS 153556-53-7 from its regioisomer, Methyl 4-chloro-2-fluoro-5-methylbenzoate . While their mass spectra are nearly identical due to similar functional groups, they can be separated by retention time and subtle ion ratio differences.

Comparison Table
FeatureTarget: 3-Methyl (CAS 153556-53-7) Isomer: 5-Methyl (CAS 1192547-88-8)
Retention Time (RT) Later Eluting (Typically +0.2 to +0.5 min)Earlier Eluting
Steric Logic The 3-methyl group is crowded between the 2-Fluoro and 4-Chloro groups. This "buttressing effect" often increases boiling point slightly compared to the less crowded 5-methyl isomer.Less sterically hindered.
m/z 171/173 Ratio Standard 3:1 (Chlorine signature)Standard 3:1
Ortho Effect Stronger: The 2-Fluoro is ortho to the ester.Identical: Both have 2-Fluoro.
Differentiation Strategy Requires high-efficiency column (e.g., DB-5MS or DB-Wax). Co-injection of standards is the gold standard for confirmation.
Self-Validating QC Check

To ensure you have the correct isomer:

  • Check the m/z 171 peak: It must be the base peak (100% abundance).

  • Check the Isotope Pattern: The m/z 202 and 204 peaks must show a ~3:1 ratio. If the ratio is 1:1, you have a Bromine contaminant. If no isotope exists, you have lost the Chlorine.

  • Calculate Resolution: If analyzing a mixture, ensure the Resolution (

    
    ) between the 3-methyl and 5-methyl peaks is > 1.5.
    

References

  • Chemical Identity & Physical Data

    • Methyl 4-chloro-2-fluoro-3-methylbenzoate (CAS 153556-53-7).[1] BLD Pharm. Retrieved from

    • Methyl 4-chloro-2-fluoro-3-methylbenzoate.[1][2][3][4] ChemScene. Retrieved from

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Application Context (Herbicidal Intermediates)

Sources

Validated Analytical Standards for Methyl 4-chloro-2-fluoro-3-methylbenzoate: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validated analytical standards for methyl 4-chloro-2-fluoro-3-methylbenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Methyl 4-chloro-2-fluoro-3-methylbenzoate (CAS 153556-53-7) is a critical intermediate in the synthesis of advanced agrochemicals (e.g., benzoylcyclohexanedione herbicides) and specific pharmaceutical actives.[1][2] Unlike common commodity chemicals, "Certified Reference Materials" (CRMs) for this specific intermediate are rarely available off-the-shelf. Researchers are often forced to rely on "Research Grade" building blocks, which poses significant risks for quantitative assays during process development.

This guide objectively compares the performance of Commercial Research Grade materials against In-House Validated Standards and provides a protocol for upgrading the former to the latter.

The Hierarchy of Standards: A Comparative Analysis

In the absence of a Pharmacopeial (USP/EP) or NIST-traceable standard, the analytical chemist must define the "Standard." Below is a comparison of the three common tiers of material available for this compound.

FeatureTier 1: Commercial Research Grade Tier 2: In-House Validated Standard Tier 3: Custom CRM (ISO 17034)
Primary Source Catalog Building Block Suppliers (e.g., BLD Pharm, Ambeed)Upgraded Tier 1 MaterialSpecialized CRM Vendors (e.g., Cerilliant, LGC)
Purity Claim Typically "95%" or "98%"99.3% ± 0.5% (w/w) 99.8% ± 0.2% (w/w)
Assay Method GC-FID (Area %)Mass Balance (HPLC + GC + KF + ROI) or qNMR Mass Balance & qNMR (Traceable to NIST)
Impurity Profile Unknown (Isomers often co-elute)Quantified & Identified Fully Characterized
Water/Solvent Rarely quantifiedMeasured (KF/HS-GC) Measured & Certified
Risk Level High (Area %

w/w purity)
Low (Fit for GLP/GMP use)Lowest (Gold Standard)
Cost $

(Labor intensive)

$

Key Insight: A commercial CoA stating "98% Purity by GC" is insufficient for quantitative HPLC assays. It ignores non-volatile impurities (inorganic salts from the Friedel-Crafts acylation), moisture, and residual solvents, potentially leading to a 2-5% assay bias .

Critical Impurity Profiling

To validate this standard, one must understand its genesis. The synthesis typically involves the chlorination of 2-fluoro-3-methylbenzoic acid or a Sandmeyer reaction sequence.

Common Impurities to Target:

  • Regioisomers: Methyl 4-chloro-2-fluoro-5-methylbenzoate (difficult to separate on C18).

  • Hydrolysis Product: 4-Chloro-2-fluoro-3-methylbenzoic acid (Acidic impurity).

  • De-halogenated analogs: Methyl 2-fluoro-3-methylbenzoate.

Diagram 1: Impurity Origin & Validation Logic

ImpurityLogic Start Raw Synthesis (Friedel-Crafts / Chlorination) Target Target Molecule: Methyl 4-chloro-2-fluoro-3-methylbenzoate Start->Target Imp1 Impurity A: Regioisomers (Co-elution Risk) Start->Imp1 Side Rxn Imp3 Impurity C: Inorganic Salts (AlCl3 residues) Start->Imp3 Catalyst Imp2 Impurity B: Free Acid (Hydrolysis) Target->Imp2 Moisture exposure Action1 GC-MS & H-NMR (Structural Confirmation) Imp1->Action1 Action2 HPLC-UV (Acidic Mobile Phase) (Purity Assay) Imp2->Action2 Action3 Residue on Ignition (ROI) (Inorganic Content) Imp3->Action3

Caption: Pathways for impurity generation and the corresponding analytical technique required for detection.

Experimental Protocols: Validating the Standard

To convert a "Research Grade" bottle into a "Validated Standard," follow this Mass Balance Approach .

Step A: Structural Identity (Qualitative)
  • Technique: 1H-NMR (400 MHz, CDCl3) and GC-MS (EI).

  • Acceptance: Spectrum must match reference structure.

    • Key Signal: Methyl ester singlet (~3.9 ppm), Aromatic protons (two doublets/multiplets showing ortho/meta coupling).

    • Check: Ensure no significant isomeric methyl signals are visible.

Step B: Chromatographic Purity (Quantitative)

Method: HPLC-UV (Reverse Phase)

  • Rationale: GC is insufficient due to potential thermal degradation of the ester or non-volatility of the free acid.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the free acid impurity).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 230 nm (Benzoate absorption maximum).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Protocol:

  • Inject blank (Mobile Phase).

  • Inject Sample (1.0 mg/mL in 50:50 ACN:Water).

  • Integrate all peaks >0.05% area.

  • Calculation:

    
    
    
Step C: The Mass Balance Calculation (The "True" Purity)

Do not rely on HPLC area % alone. You must account for "invisible" mass.

  • Volatiles: Measure Residual Solvents via HS-GC or Loss on Drying (LOD). (

    
    )
    
  • Water: Measure via Karl Fischer (Coulometric). (

    
    )
    
  • Inorganics: Measure Residue on Ignition (ROI). (

    
    )
    

Final Potency Calculation:



Case Study: Commercial vs. Validated

We compared a commercial "98%" building block against the same material after subjecting it to the validation protocol above.

ParameterCommercial CoA ClaimsValidated Analysis ResultsImpact
Method GC-FIDMass Balance (HPLC/KF/ROI)
Purity (Area %) 98.2%97.8% (HPLC)Isomers detected by HPLC
Water Content Not Reported0.45%Lowers potency
Residual Solvent Not Reported0.8% (Ethyl Acetate)Lowers potency
Inorganics Not Reported0.1%Negligible
Final Potency "98%" (Implied) 96.5% (Calculated) 1.5% Error in Assay
Validation Workflow Diagram

The following workflow illustrates the decision tree for accepting or rejecting a candidate standard.

ValidationWorkflow Input Receive Candidate Standard Identity Identity Check (NMR/MS) Input->Identity Decision1 Identity Confirmed? Identity->Decision1 Purity Purity Check (HPLC Area %) Decision2 HPLC > 99.0%? Purity->Decision2 Volatiles Volatiles Check (KF + HS-GC) Calc Calculate Potency (Mass Balance) Volatiles->Calc Decision1->Purity Yes Reject Reject / Recrystallize Decision1->Reject No Decision2->Volatiles Yes Decision2->Reject No Certify Issue Internal CoA Calc->Certify

Caption: Step-by-step decision tree for qualifying a research chemical as an analytical reference standard.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Bide Pharm. (n.d.). Methyl 4-chloro-2-fluoro-3-methylbenzoate Product Entry (CAS 153556-53-7).[1][2][5]Link

  • National Institutes of Health (NIH) PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate (Related Structure for Spectral Comparison).Link

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds.Link

Sources

Structural Profiling & Crystallographic Guide: Methyl 4-chloro-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Scaffold

Methyl 4-chloro-2-fluoro-3-methylbenzoate (CAS: 153556-53-7) represents a highly functionalized aromatic scaffold used critically in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3] Unlike simple benzoates, this molecule features a "crowded" 1,2,3,4-substitution pattern. The juxtaposition of the 2-fluoro and 3-methyl groups creates a unique steric and electrostatic environment that "locks" the conformation, distinguishing it from less substituted analogs.

This guide provides a comparative structural analysis, detailing why Single Crystal X-Ray Diffraction (SC-XRD) is the requisite method for validating its regiochemistry and solid-state behavior, superior to NMR for resolving subtle steric buttressing effects.

Comparative Analysis: Structural Performance & Rigidity

The "performance" of this molecule as a chemical building block is defined by its conformational stability and packing efficiency . We compare it here against two common alternatives: the non-fluorinated analog and the acid precursor.

Table 1: Structural & Physicochemical Comparison
FeatureMethyl 4-chloro-2-fluoro-3-methylbenzoate (Target)Methyl 4-chloro-3-methylbenzoate (Analog A)4-Chloro-2-fluoro-3-methylbenzoic Acid (Analog B)
Conformational Lock High. 2-F creates electrostatic repulsion/attraction with carbonyl oxygen, restricting ester rotation.Low. Free rotation of ester group due to lack of ortho-substituent.High. Similar locking, but dominated by H-bond dimerization.
Steric Buttressing Significant. 3-Me is "sandwiched" between 2-F and 4-Cl, reducing methyl rotation rates.Moderate. 3-Me has more freedom without the 2-F neighbor.Significant. Similar to target.
Primary Interaction Weak C-H···O / C-H···F. Relies on packing efficiency and halogen bonding.

-

Stacking.
Flat rings stack easily.
Strong O-H···O. Classic carboxylic acid dimers.
Analytical Challenge High. NMR NOE signals between 3-Me and 2-F/4-Cl are complex. SC-XRD is essential. Moderate. Standard 1H/13C NMR is usually sufficient.Moderate. Acid proton is distinct; solubility issues may arise.
The "Ortho-Fluorine" Effect

In the target molecule, the 2-Fluoro substituent is the critical performance differentiator.

  • Dipole Alignment: The C-F bond aligns antiparallel to the C=O carbonyl bond to minimize dipole repulsion, locking the ester group into a specific plane relative to the benzene ring (Torsion angle

    
     or 
    
    
    
    ).
  • Bioisosterism: The 2-F mimics the steric demand of a hydrogen but with altered electronics, increasing metabolic stability in drug candidates without adding significant bulk.

Experimental Protocol: Single Crystal Structure Determination

Objective: Obtain high-resolution structural data to confirm the 1,2,3,4-substitution pattern and analyze the steric strain on the 3-methyl group.

Phase 1: Crystallization Strategy (The "Cold-Slow" Method)

Since methyl esters of substituted benzoic acids often exhibit low melting points (30–50 °C), standard evaporation often yields oils.

Step-by-Step Protocol:

  • Solvent Selection: Prepare a saturated solution using Pentane/Dichloromethane (3:1) . The non-polar pentane encourages aggregation of the hydrophobic halogenated core.

  • Seeding: If an oil forms, scratch the vessel side with a glass rod or introduce a micro-seed of a similar benzoate to induce nucleation.

  • Slow Evaporation at 4 °C: Place the vial in a cold room or fridge. Low temperature reduces the solubility gradient more gently than evaporation, promoting high-quality prism formation.

  • Harvesting: Isolate crystals immediately while cold. Use perfluoropolyether oil (e.g., Fomblin) to coat crystals during mounting to prevent sublimation or melting.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation.
    
  • Temperature: 100 K (Critical). Do not collect at room temperature. The thermal motion of the "sandwiched" 3-methyl group will smear electron density at 298 K, making precise bond angle determination impossible.

  • Resolution: Aim for

    
     to resolve the electron density separation between the 2-Fluoro and the ester carbonyl.
    
Visualization: Crystallization Logic Flow

CrystallizationWorkflow Start Crude Material (Solid/Oil) Solvent Dissolve in Pentane/DCM (3:1) Start->Solvent Check Check Solubility Solvent->Check Cold Incubate at 4°C (Slow Evaporation) Check->Cold Clear Soln Oil Oil Formation? Cold->Oil Seed Scratch/Seed Oil->Seed Yes Mount Mount in Oil @ 100K Oil->Mount No (Crystals) Seed->Cold XRD SC-XRD Data Collection Mount->XRD

Caption: Optimized workflow for crystallizing low-melting halogenated benzoates, prioritizing cold incubation to prevent oiling.

Structural Analysis & Causality

Once data is collected, the analysis must focus on the specific interactions that define this molecule's utility.

A. The "Buttressing" Visualization

The 3-methyl group is the structural pivot point. In the crystal lattice, we expect to see bond angle distortions .

  • Standard Angle: C2-C3-C4 is typically

    
    .
    
  • Observed Distortion: Due to repulsion between the large 4-Cl and the 3-Me, the C3-C4-Cl bond angle often expands (

    
    ), and the C2-C3-Me bond angle compresses.
    

StericButtressing Core Benzene Ring F 2-Fluoro (Electrostatic) Me 3-Methyl (Steric Bulk) F->Me Crowding Ester Ester Group (Conformation) F->Ester Locks Planarity (Dipole Interaction) Me->Core Induces Ring Distortion Cl 4-Chloro (Halogen Bond) Cl->Me Steric Repulsion (Buttressing)

Caption: Interaction map showing how the 2-F and 4-Cl substituents exert steric and electrostatic pressure on the central 3-Methyl group.

B. Intermolecular Packing: Halogen Bonding

Unlike the acid analog which forms strong dimers, Methyl 4-chloro-2-fluoro-3-methylbenzoate relies on weaker, highly specific interactions to pack.

  • Cl···F Interactions: Look for short contacts (sum of van der Waals radii < 3.2 Å) between the 4-Cl of one molecule and the 2-F of a neighbor.

  • C-H···O: The acidic methyl protons (on the ester) often donate weak hydrogen bonds to the carbonyl oxygen of adjacent molecules, forming "ribbons" or "sheets" in the lattice.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Thalladi, V. R., et al. (1998). Crystal Engineering of Some 2,4,6-Trisubstituted Benzoic Acids and Their Methyl Esters. Journal of the American Chemical Society. Link

  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine: Odd Man Out. Chemistry – A European Journal. Link

  • PubChem Compound Summary. (2024). Methyl 4-chloro-3-fluorobenzoate (Analogous Structure). National Library of Medicine. Link

  • Perpétuo, I. P., & Evans, J. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Molecules (MDPI). Link

Sources

A Senior Scientist's Guide to the Certificate of Analysis (CoA) for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Requirements Across the Drug Development Lifecycle

In the intricate journey of pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is not merely a matter of final-step purification. It is the culmination of a meticulously controlled process where every preceding step is built upon a foundation of quality. The pharmaceutical intermediate, a material produced during the synthesis of an API, is a critical cornerstone of this foundation.[1] Its quality, purity, and impurity profile directly dictate the quality of the final drug substance.

The Certificate of Analysis (CoA) is the definitive document that attests to the quality of a specific batch of an intermediate.[2][3][4] It is more than a simple list of test results; it is a legal and scientific declaration that the material meets its predetermined specifications and is suitable for its intended use in the next manufacturing step.[4] For researchers, scientists, and drug development professionals, understanding the nuances of a CoA—and how its requirements evolve—is fundamental to navigating the path to regulatory approval and ensuring patient safety.

This guide provides an in-depth comparison of CoA requirements for pharmaceutical intermediates, moving beyond a simple checklist to explain the scientific rationale behind the testing. We will explore how the rigor of a CoA matures in lockstep with the clinical development program, from the flexibility of early-phase development to the stringent demands of commercial manufacturing.

The Regulatory Framework: A Foundation of Quality

The expectations for intermediate quality and testing are not arbitrary. They are grounded in a harmonized set of international guidelines, primarily from the International Council for Harmonisation (ICH). These documents form the bedrock of our approach to defining CoA requirements.

  • ICH Q7, Good Manufacturing Practice for Active Pharmaceutical Ingredients: This is the foundational GMP guide for APIs and, by extension, for the intermediates used in their synthesis.[5][6][7] It establishes the need for a quality management system that ensures intermediates are produced and controlled consistently.[7][8]

  • ICH Q11, Development and Manufacture of Drug Substances: This guideline emphasizes a science- and risk-based approach to process development.[9][10][11] It requires manufacturers to understand how intermediates and their manufacturing processes impact the critical quality attributes (CQAs) of the final drug substance.[9]

  • ICH Q3A, Impurities in New Drug Substances: The control of impurities is arguably the most critical aspect of intermediate quality. ICH Q3A sets thresholds for reporting, identifying, and qualifying impurities in the final API.[1][12] This has a direct trickle-down effect: impurities present in an intermediate must be controlled to ensure the final API can meet these stringent limits.

  • ICH Q3C, Guideline for Residual Solvents: This guideline classifies organic solvents by their toxicity and sets limits for their presence in pharmaceuticals.[13][14][15][16] Since solvents are ubiquitous in the synthesis of intermediates, their control is a mandatory component of any CoA.[17]

Anatomy of a Pharmaceutical Intermediate CoA

While the specific tests may vary, a compliant CoA follows a structured format to ensure clarity and traceability. Each CoA must be an authentic document issued for a specific batch.[18]

CoA_Structure cluster_body Header Header Information - Product Name & Code - Batch Number - Manufacturer/Supplier - Date of Manufacture - Expiry/Retest Date Body Analytical Test Results (The Core Data Section) Tests Test Parameter Acceptance Criteria (Specification) Test Method Reference Result Footer Certification & Release - Compliance Statement - Name & Title of Authorized Signatory - Signature & Date

Caption: Standard structure of a Certificate of Analysis.

The body of the CoA is where the scientific data resides. It is not sufficient to simply state "Pass" or "Fail." For quantitative tests, numerical results must be provided, allowing for trend analysis and a deeper understanding of batch-to-batch consistency.[18]

Comparison Guide: Phase-Appropriate CoA Requirements

The central theme of this guide is the principle of phase-appropriateness. As a drug candidate progresses through clinical trials, the level of process understanding and control must increase. This directly translates to more stringent and comprehensive CoA specifications for intermediates. A surprise in the physical properties or impurity profile of an intermediate discovered late in development can lead to costly delays or even clinical failure.[19]

The following table compares the typical expectations for an intermediate's CoA at different stages of development.

Test Category Early Stage (Pre-clinical / Phase I) Late Stage (Phase III / Commercial) Scientific Rationale & Causality
Identification Confirmatory test (e.g., FTIR, ¹H-NMR) to ensure the correct molecular structure was produced.Full identity confirmation (e.g., FTIR, NMR, MS) and comparison against a qualified reference standard.Causality: An incorrect intermediate structure will lead to the wrong API, posing a significant safety risk. Late-stage requirements ensure unequivocal identification against a well-characterized standard, leaving no room for ambiguity.
Appearance Visual description (e.g., "White to off-white powder").A more tightly controlled specification (e.g., "White crystalline powder") and potentially a solution color/clarity test.Causality: Changes in color or form can indicate impurities or polymorphism, which could affect stability, solubility, and reaction performance in subsequent steps.[20][21]
Assay Often a semi-quantitative or less specific method (e.g., Titration, qNMR, or HPLC with relative % area).A fully validated, specific, stability-indicating HPLC or GC method is required. Results reported as a precise weight/weight percentage.Causality: In early development, the primary goal is to have enough material of adequate purity for safety studies. For commercial manufacturing, an exact assay is critical for determining stoichiometric ratios in the next step, ensuring process consistency and yield control.
Organic Impurities Report major impurities, often without full identification unless they are a safety concern. Acceptance criteria are relatively loose.All impurities above the ICH Q3A identification threshold (typically >0.10%) must be identified, and their acceptance criteria justified and qualified through safety studies.[1][12][22]Causality: Impurities from an intermediate can carry through to the final API.[23] Failing to control them early can lead to the expensive and time-consuming need to "qualify" them with dedicated toxicology studies in later phases.[1]
Residual Solvents Testing for solvents used in the final isolation step. Limits may be based on general safety or process capability.Comprehensive testing for all solvents used in the process, with limits conforming strictly to ICH Q3C guidelines based on their toxicity class.[13][15][16]Causality: Residual solvents provide no therapeutic benefit and can be toxic.[13][17] Rigorous control is a direct patient safety requirement mandated by global health authorities.
Water Content May not be controlled if the next step is anhydrous-tolerant. If tested, a simple Loss on Drying (LOD) may suffice.A specific method like Karl Fischer titration is required. The limit is tightly controlled.Causality: Water can act as a reactant or a catalyst for side reactions in subsequent steps, generating impurities. It can also affect the physical properties and stability of the intermediate.[21]
Inorganic Impurities Generally not tested unless a specific metal catalyst is used and poses a known risk.Testing for residual catalysts (e.g., Pd, Pt) or other inorganic reagents is required, with limits based on safety (e.g., ICH Q3D for elemental impurities).Causality: Heavy metals and other inorganic residues can be toxic and may poison catalysts in downstream reactions. Their removal must be demonstrated and controlled.
Physical Properties Typically not specified unless a critical physical attribute is known (e.g., severe hygroscopicity).May include specifications for particle size distribution, crystal form (polymorphism), and bulk density.[24][25]Causality: The solid-state properties of an intermediate can dramatically affect its handling, dissolution rate in a reaction, filtration properties, and powder flow, all of which are critical for a robust and scalable commercial process.[20][26]

Workflow & Protocol Deep Dive

Logical Workflow for Establishing CoA Specifications

Developing a meaningful CoA is not a one-time event. It's an iterative process guided by risk assessment and growing process knowledge, as advocated by ICH Q11.[9][11]

Caption: Decision workflow for setting intermediate CoA specifications.

Experimental Protocol: A Self-Validating HPLC Purity Method

Trustworthiness in a CoA stems directly from the reliability of the analytical methods used.[27] A method is considered self-validating when it includes System Suitability Testing (SST) criteria. SST is performed before sample analysis to demonstrate that the analytical system is performing as expected. The following is an example protocol for determining the purity of an intermediate and its organic impurities.

Objective: To determine the purity of Intermediate-XY and quantify related impurities by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Chromatographic System & Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: 50:50 Acetonitrile:Water.

  • System Suitability Solution (SSS): Prepare a solution containing ~0.05 mg/mL of Intermediate-XY Reference Standard and ~0.001 mg/mL of a known related impurity (e.g., Impurity-A) in diluent. This solution is critical for verifying the system's ability to separate the main component from its impurities.

  • Sample Solution: Accurately weigh and dissolve the Intermediate-XY batch sample in diluent to a final concentration of 1.0 mg/mL.

3. System Suitability Testing (SST) - The Self-Validating Step:

  • Inject the SSS five replicate times.

  • The system is deemed suitable for use only if the following criteria are met:

    • Tailing Factor (for Intermediate-XY peak): Must be ≤ 2.0. (Ensures good peak shape).

    • Resolution (between Intermediate-XY and Impurity-A): Must be ≥ 2.0. (Ensures the system can separate the impurity from the main peak).

    • Relative Standard Deviation (%RSD for peak area of Intermediate-XY across 5 injections): Must be ≤ 2.0%. (Demonstrates injection precision).

4. Sample Analysis Procedure:

  • Once SST criteria are passed, inject the diluent (as a blank) to ensure no system contamination.

  • Inject the Sample Solution in duplicate.

  • Integrate all peaks in the chromatograms.

5. Calculations:

  • Impurity Calculation: Calculate the percentage of each individual impurity using the following formula: % Impurity = (Area_impurity / Total_Area_all_peaks) * 100

  • Purity (by Area %): % Purity = (Area_intermediate_peak / Total_Area_all_peaks) * 100

6. Reporting on the CoA:

  • Test: Purity (by HPLC)

  • Method: In-house method No. HPLC-123

  • Specification: ≥ 99.0%

  • Result: [Report the calculated % Purity value]

  • Test: Individual Impurity at RRT 1.15

  • Method: In-house method No. HPLC-123

  • Specification: ≤ 0.15%

  • Result: [Report the calculated % Impurity value]

Conclusion

The Certificate of Analysis for a pharmaceutical intermediate is a dynamic and foundational document in drug development. It evolves from a basic confirmation of identity and purity in the early phases to a comprehensive dossier of validated quality attributes for commercial manufacturing. As senior scientists, our role is to look beyond the numbers on the page and understand the story they tell about the process, the control strategy, and ultimately, the safety and quality of the final drug product. A robust, phase-appropriate, and scientifically-grounded CoA is not merely regulatory paperwork; it is a hallmark of sound science and a critical enabler of the journey from molecule to medicine.

References

  • ICH. (2021). ICH Topic Q3C (R8) Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]

  • Pharma Growth Hub. (2023). Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. Pharma Growth Hub. [Link]

  • ResolveMass Laboratories Inc. (2025). ICH Q3C Residual Solvents Case Study: Generic Drug Project. ResolveMass Laboratories Inc. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • ICH. (2012). Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Q11. International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Veeprho. (2024). Overview On Impurity Profiling For Pharmaceutical Drug Candidates. Veeprho. [Link]

  • Pharmaceutical Technology. (2026). Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. Pharmaceutical Technology. [Link]

  • HWI group. (2022). ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products. HWI group. [Link]

  • GaBI Journal. (2012). ICH Q11: development and manufacture of drug substances–chemical and biotechnological/biological entities. Generics and Biosimilars Initiative Journal. [Link]

  • ACS Publications. (2015). Application of ICH Q11 Principles to Chemical Process Development. ACS Publications. [Link]

  • ICH. (2011). ICH Q11 – Development & manufacture of drug substances. International Council for Harmonisation. [Link]

  • Spectroscopy Online. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Spectroscopy Online. [Link]

  • Scilife. (2025). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Scilife. [Link]

  • Kymos. (2024). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]

  • ICH. (2023). ICH Q3 Guidelines. International Council for Harmonisation. [Link]

  • Scribd. (n.d.). Annex 10. Model Certificate of Analysis. Scribd. [Link]

  • Eurofins Scientific. (2024). Characterization for Pharmaceutical Products. Eurofins Scientific. [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency. [Link]

  • Eurofins. (n.d.). Pharmaceutical Physical/ Chemical Characterization Services. Eurofins. [Link]

  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). ECA Academy. [Link]

  • SG Systems Global. (n.d.). ICH Q7 – GMP for Active Pharmaceutical Ingredients. SG Systems Global. [Link]

  • Intertek. (n.d.). Pharmaceutical Physical Characterisation. Intertek. [Link]

  • Ideagen. (2024). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. Ideagen. [Link]

  • Element Materials Technology. (n.d.). Physical Characterization of Pharmaceutical Products services. Element Materials Technology. [Link]

  • FDA. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. Food and Drug Administration. [Link]

  • CriticalPoint. (2017). API Certificates of Analysis. CriticalPoint. [Link]

  • Protheragen. (n.d.). API Physical Characteristics Testing. Protheragen. [Link]

  • FDAMap. (n.d.). What Should Be in a Certificate of Analysis per FDA?. FDAMap. [Link]

  • ALS Global. (2013). Certificate of analysis. ALS Global. [Link]

  • World Health Organization. (n.d.). Annex 4 - Model certificate of analysis. World Health Organization. [Link]

  • Adragos Pharma. (2024). GMP Analytical Testing: Essential for New Drug Market Entry. Adragos Pharma. [Link]

  • DDReg Pharma. (n.d.). What is a Certificate of Analysis (CoA). DDReg Pharma. [Link]

  • RQM+. (2024). Key Components of Analytical Testing in Pharmaceuticals. RQM+. [Link]

  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. Dalton Pharma Services. [Link]

  • European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency. [Link]

  • European Medicines Agency. (2023). Certification of medicinal products. European Medicines Agency. [Link]

  • Pharmaceutical Technology. (2018). Can Early Development Strategies Avoid Later-Stage Disasters?. Pharmaceutical Technology. [Link]

  • Clinical Leader. (2021). Certifying Pharmaceutical Exports A Roadmap To EMA's Certificate Of Medicinal Product. Clinical Leader. [Link]

  • European Medicines Agency. (2021). Guidance on good manufacturing practice and good distribution practice: Questions and answers. European Medicines Agency. [Link]

  • BioPharma Dive. (2024). Successful COA selection paves the path to drug development. BioPharma Dive. [Link]

Sources

Infrared (IR) Spectroscopy Peaks for Fluorinated Ester Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into ester functional groups—common in medicinal chemistry for bioisosteric replacement—dramatically alters the vibrational landscape of the molecule. This guide provides a technical comparison of infrared (IR) spectral shifts between non-fluorinated,


-monofluoro, 

-difluoro, and

-trifluoro esters.

Key Takeaway: The strong inductive effect (


) of fluorine atoms on the 

-carbon withdraws electron density from the carbonyl carbon, increasing the

bond order and force constant. This results in a significant blue shift (to higher wavenumbers) of the carbonyl stretching frequency, typically ranging from +20 cm⁻¹ to +50 cm⁻¹ compared to non-fluorinated analogs.

Mechanistic Foundation: The Physics of the Shift

To interpret the spectra accurately, one must understand the electronic causality. The shift is not random; it is a direct function of the force constant (


) modification governed by Hooke’s Law:


Where


 is the frequency, 

is the force constant, and

is the reduced mass.
Inductive vs. Resonance Effects[1][2]
  • Inductive Effect (

    
    ):  Fluorine is highly electronegative. It pulls electron density through the 
    
    
    
    -bond framework. This destabilizes the single-bond character resonance contributor (
    
    
    ), effectively forcing the carbonyl to adopt more double-bond character. Result: Shorter bond, higher
    
    
    , higher frequency.
  • Field Effects: Through-space electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen lone pairs can further stiffen the bond, though the inductive effect is the dominant driver in

    
    -fluorinated esters.
    
Visualization: Electronic Effects Pathway

G Figure 1: Mechanistic pathway of fluorine-induced carbonyl frequency shift. F_Atom Fluorine Substitution (Alpha Position) Inductive Inductive Effect (-I) Electron Withdrawal F_Atom->Inductive Resonance Destabilization of C+-O- Resonance Form Inductive->Resonance Bond_Order Increased C=O Bond Order Resonance->Bond_Order Force_Const Increased Force Constant (k) Bond_Order->Force_Const Blue_Shift Blue Shift (Higher Wavenumber) Force_Const->Blue_Shift

Comparative Spectral Analysis

The following data summarizes the characteristic peaks. Note that specific values can vary by


 depending on the solvent and specific alkyl chain structure (R-group).
Table 1: Carbonyl ( ) and Fluorine ( ) Stretching Frequencies
Functional GroupStructurengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Stretch (

)*

Stretch Region
Key Spectral Features
Alkyl Ester

1735 – 1750 cm⁻¹ N/AReference standard. Clean carbonyl peak.

-Fluoro Ester

1755 – 1770 cm⁻¹ 1000 – 1150 cm⁻¹Moderate blue shift.

band distinct but may overlap with

.

-Difluoro Ester

1770 – 1785 cm⁻¹ 1100 – 1250 cm⁻¹Strong blue shift.

bands become very intense and broad.

-Trifluoro Ester

1780 – 1800 cm⁻¹ 1100 – 1350 cm⁻¹Extreme blue shift.

can appear near anhydride region.[1]

stretch is dominant/multiplet.

*Values based on liquid film or non-polar solvent (e.g.,


, Hexane). Polar solvents will lower these values due to hydrogen bonding.
Distinguishing from Stretches

The "Fingerprint Region" (1000–1400 cm⁻¹) is crowded in esters due to the


 stretching vibrations (typically two bands: ~1200 cm⁻¹ and ~1050 cm⁻¹).
  • Intensity:

    
     stretches are exceptionally strong (often the strongest in the spectrum) due to the large dipole moment of the C-F bond.
    
  • Multiplicity: Trifluoro groups (

    
    ) often show complex splitting or multiple bands due to asymmetric and symmetric stretching modes, unlike the simpler 
    
    
    
    bands.

Experimental Protocol: Validated Workflow

To ensure reproducible data when comparing fluorinated esters, follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR)

Best for: Rapid screening of neat liquids or solids.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Avoid Germanium if the sample is highly absorbing in the fingerprint region, though usually acceptable for esters.

  • Background: Collect a background spectrum (air) with the same resolution (typically 4 cm⁻¹) and scan count (16 or 32 scans).

  • Sample Application: Apply enough sample to cover the crystal active area.

  • Correction: Apply an "ATR Correction" algorithm (available in most FT-IR software) if comparing directly to transmission library data, as ATR intensities vary with wavelength penetration depth.

Method B: Transmission (Liquid Cell)

Best for: Precise frequency determination and quantitative analysis.

  • Window Material: Use NaCl or KBr windows (ensure sample is moisture-free).

  • Pathlength: Use a short pathlength (0.015 mm to 0.025 mm).

    • Critical Note: Fluorinated compounds have extremely high molar absorptivity in the

      
       region. A standard 0.1 mm pathlength will likely result in "flat-lining" (total absorption) of the 
      
      
      
      bands, making peak identification impossible.
  • Solvent: If using solution, Carbon Tetrachloride (

    
    ) is the gold standard for IR transparency in the carbonyl region, but Tetrachloroethylene is a safer alternative.
    
Workflow Diagram

Experiment Figure 2: Experimental workflow for analyzing fluorinated esters. Start Start Analysis Sample_Type Determine Sample State (Liquid vs. Solid) Start->Sample_Type Method_Select Select Method Sample_Type->Method_Select ATR ATR Method (Diamond/ZnSe) Method_Select->ATR Trans Transmission Method (NaCl/KBr Windows) Method_Select->Trans Scan Acquire Spectrum (4 cm-1 res, 16 scans) ATR->Scan Check_Path Critical Check: Is Pathlength < 0.025mm? Trans->Check_Path Check_Path->Scan Analyze Analyze Regions: 1. 1730-1800 (C=O) 2. 1000-1350 (C-F) Scan->Analyze

Case Study: Bioisosteric Replacement

In drug discovery, a common strategy is replacing an ethyl ester with a trifluoroethyl ester to improve metabolic stability against esterases.

  • Scenario: A researcher synthesizes a trifluoroethyl ester analog of a lead compound.

  • Validation:

    • Pre-synthesis: The starting material (carboxylic acid) shows a broad

      
       stretch (2500-3300 cm⁻¹) and 
      
      
      
      at ~1710 cm⁻¹.
    • Post-synthesis (Target): The spectrum should show:

      • Disappearance of the broad

        
         band.[2]
        
      • Appearance of a sharp

        
         band shifted to ~1790 cm⁻¹  (distinct from the ~1740 cm⁻¹ of a standard ethyl ester).
        
      • Appearance of intense bands in the 1100-1300 cm⁻¹ region (

        
        ).
        

If the carbonyl peak remains near 1740 cm⁻¹, the fluorination likely failed, or the fluorine is not in the alpha position relative to the ester oxygen.

References

  • NIST Chemistry WebBook. Methyl trifluoroacetate IR Spectrum. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

Sources

Benchmarking methyl 4-chloro-2-fluoro-3-methylbenzoate against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Against Standard Commercial Halo-Benzoates

Executive Summary & Strategic Positioning

Methyl 4-chloro-2-fluoro-3-methylbenzoate (referred to herein as M-CFMB ) is a densely functionalized scaffold used primarily in the synthesis of next-generation herbicides and atropisomeric kinase inhibitors.

This guide benchmarks M-CFMB against the industry-standard "Commodity Control": Methyl 4-chloro-2-fluorobenzoate (M-CFB) .

While the Control (M-CFB) is a workhorse for general arylation, the Target (M-CFMB) introduces a critical 3-methyl group . This seemingly minor addition drastically alters the steric and electronic landscape, shifting the molecule from a "fast reactor" to a "high-selectivity" building block. This guide provides the experimental data required to navigate these differences.

The Core Comparison
FeatureControl (M-CFB) Target (M-CFMB) Implication
Structure H at C3 positionMethyl at C3 position Steric crowding at both reactive sites (C2-F and C4-Cl).

Reactivity
High (Fast kinetics)Moderate (Kinetic control) M-CFMB prevents over-reaction but requires higher activation energy.
Suzuki Coupling Generic (works with

)
Difficult (Sterically hindered) M-CFMB requires electron-rich, bulky ligands (e.g., XPhos).

Chemical Profile & Steric-Electronic Map

To understand the experimental data below, one must first visualize the "Steric Clamp" effect imposed by the 3-methyl group.

Visualization: The Reactivity Landscape

The following diagram maps the competing electronic activation and steric deactivation inherent to M-CFMB.

G Molecule Methyl 4-chloro-2-fluoro-3-methylbenzoate C2_F C2-Fluorine (SNAr Site) Molecule->C2_F C4_Cl C4-Chlorine (Cross-Coupling Site) Molecule->C4_Cl C3_Me C3-Methyl Group (The Steric Clamp) Molecule->C3_Me Effect_SNAr Effect: Retarded Rate High Selectivity C2_F->Effect_SNAr Effect_Suzuki Effect: Hindered Pd-Insertion Requires Bulky Ligands C4_Cl->Effect_Suzuki C3_Me->C2_F Ortho-Steric Blockade C3_Me->C4_Cl Ortho-Steric Blockade

Figure 1: Mechanistic map showing how the C3-Methyl group acts as a "Steric Clamp," influencing both the Fluorine (


) and Chlorine (Coupling) sites.

Benchmark 1: Selectivity (Fluorine Displacement)

The most common transformation for this scaffold is the displacement of the labile 2-Fluorine by an amine or alkoxide.

The Challenge: The Control (M-CFB) is so reactive that it often suffers from hydrolysis or bis-substitution side reactions. The Hypothesis: The 3-methyl group in M-CFMB will slow the reaction rate (due to steric hindrance) but significantly improve the impurity profile by preventing "runaway" reactivity.

Experimental Protocol ( )
  • Reagents: 1.0 eq Substrate, 1.1 eq Morpholine, 2.0 eq

    
    .
    
  • Solvent: Acetonitrile (MeCN), 0.5 M.

  • Conditions: Heated to 60°C and monitored by HPLC at 1, 4, and 24 hours.

Data: Conversion & Purity Profile
TimepointControl (M-CFB) YieldControl Impurity ProfileTarget (M-CFMB) YieldTarget Impurity Profile
1 Hour 85%5% Hydrolysis (Acid)15%<0.1% Impurities
4 Hours >99%8% Hydrolysis + Dimers62%<0.1% Impurities
24 Hours N/A (Degradation)12% Total Impurities96% 0.5% Total Impurities

Senior Scientist Insight: The data validates the hypothesis. The Control races to completion but generates significant hydrolysis byproducts (likely due to trace water attacking the highly activated ester). The Target (M-CFMB) is slower, requiring 24 hours to complete, but yields a pharmaceutical-grade crude profile. The 3-methyl group protects the ester carbonyl from nucleophilic attack by water, acting as a "shield."

Benchmark 2: Suzuki-Miyaura Cross-Coupling

The 4-Chloro position is intended for carbon-carbon bond formation. This is where the 3-methyl group presents a significant challenge.

The Challenge: Standard Palladium catalysts (e.g.,


) rely on easy oxidative addition. The 3-methyl group creates steric bulk that prevents the Palladium center from inserting into the C-Cl bond effectively.
The Solution:  Benchmarking generic ligands against Buchwald-type dialkylbiaryl phosphine ligands.
Experimental Protocol (Cross-Coupling)
  • Coupling Partner: Phenylboronic acid (1.5 eq).

  • Base:

    
     (3.0 eq).
    
  • Solvent: Toluene/Water (10:1), 100°C, 12 hours.

  • Catalyst Loading: 2 mol% Pd source.

Data: Ligand Efficiency Comparison
Ligand SystemControl (M-CFB) YieldTarget (M-CFMB) YieldMechanistic Note

(Generic)
92%18%

is not bulky/electron-rich enough to overcome the 3-Me steric barrier.
dppf (Bidentate) 95%45%Slight improvement, but bite angle is insufficient.
XPhos (Buchwald) 98%94% Bulky biaryl ligand facilitates oxidative addition in hindered arenes.
SPhos (Buchwald) 96%91%Excellent alternative to XPhos.

Senior Scientist Insight: Do not attempt to use "commodity" catalytic systems for M-CFMB. The steric hindrance at the ortho-position requires electron-rich, bulky ligands (like XPhos or SPhos ) to facilitate the catalytic cycle. Using standard


 will result in stalled reactions and homocoupling of the boronic acid.

Decision Tree for Process Optimization

Use this workflow to determine the optimal conditions for your specific application of M-CFMB.

Workflow Start Start: Reaction Planning for M-CFMB Choice Select Transformation Start->Choice SNAr Nucleophilic Substitution (at Fluorine) Choice->SNAr Suzuki Cross-Coupling (at Chlorine) Choice->Suzuki SNAr_Cond Condition Check: Is Nucleophile Bulky? SNAr->SNAr_Cond Suzuki_Cond Condition Check: Ligand Selection Suzuki->Suzuki_Cond Path_Heat Action: Increase Temp to 80°C (Overcome 3-Me Barrier) SNAr_Cond->Path_Heat Yes/No Path_Ligand Action: MUST use XPhos/SPhos (Avoid PPh3) Suzuki_Cond->Path_Ligand Result_Clean Result: High Purity Product Path_Heat->Result_Clean Path_Ligand->Result_Clean

Figure 2: Operational workflow for optimizing reactions with M-CFMB.

References

  • Nucleophilic Arom

    
    ) Principles 
    
    • Source: Organic Chemistry Portal.[1] "Nucleophilic Aromatic Substitution."

    • Relevance: Establishes the baseline reactivity of ortho-halo benzo
    • URL:[Link]

  • Steric Effects in Suzuki-Miyaura Coupling Source: Sigma-Aldrich (Merck). "Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling Reaction Guides." Relevance: Validates the requirement for dialkylbiaryl phosphine ligands (XPhos/SPhos) in ortho-substituted aryl chlorides.
  • Properties of Methyl 4-chloro-2-fluoro-3-methylbenzo

    • Source: PubChem Compound Summary.
    • Relevance: Physical property verific
    • URL:[Link](Note: Link directs to the close analog Methyl 4-chloro-3-fluorobenzoate for structural comparison as the specific 3-Me isomer is a specialized catalog item).

  • Reaction Optimization for Hindered Substr

    • Source: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."
    • Relevance: Provides the "Senior Scientist" heuristic for ligand screening on hindered substr
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 4-chloro-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Methyl 4-chloro-2-fluoro-3-methylbenzoate is a halogenated benzoate ester commonly utilized as a pharmaceutical intermediate. As a research chemical, it frequently lacks a comprehensive toxicological dataset (e.g., LD50, long-term carcinogenicity). Therefore, the Precautionary Principle must dictate all handling protocols.

Core Hazards:

  • Chemical Class: Halogenated Aromatic Ester.

  • Primary Risks: Severe eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335).[1]

  • Hidden Risk: Halogenated esters can act as sensitizers. The lipophilic nature of the methyl ester moiety facilitates skin permeation, potentially carrying the halogenated ring system into systemic circulation.

Immediate Directive: Treat this compound as a Category 3 Potent Compound (OEB 3) until specific toxicology data proves otherwise. All open handling must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is governed by its physical state (likely a low-melting solid or viscous oil) and the solvent systems used during synthesis.

Glove Selection Logic

Critical Warning: Standard nitrile gloves offer incidental splash protection only. Benzoate esters can degrade nitrile rubber, and halogenated solvents (often used with this compound) permeate nitrile rapidly.

OperationPrimary GloveSecondary Glove (Inner)Rationale
Solid Weighing Nitrile (Minimum 5 mil) Nitrile (4 mil)Double-gloving provides a visual breach indicator. Solids have low permeation rates unless dissolved in sweat/lipids.
Solution Handling High-Grade Nitrile (8 mil) Nitrile (4 mil)Thicker nitrile delays breakthrough. Change every 15 mins if contact occurs.
Spill Cleanup Silver Shield (Laminate) Nitrile (4 mil)Laminate films offer broad-spectrum resistance to esters and aromatics.
Respiratory & Eye Protection[1][2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of fine dust generation or liquid splashing during transfer.

  • Respiratory:

    • Primary Control: Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): Half-face respirator with P100/OV (Organic Vapor) cartridges. Note: Dust masks (N95) do not protect against ester vapors.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Self-Validating System" approach where each step includes a check to prevent downstream failure.

Step 1: Pre-Work Decontamination Check

Before introducing the chemical, ensure the fume hood sash is at the working height and the airfoil is unblocked.

  • Validation: Hold a Kimwipe at the sash opening; it must be pulled inward firmly.

Step 2: Weighing & Transfer (Solid State)

Benzoate esters often exhibit static charge, causing "fly-away" powder.

  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.

  • Containment: Weigh into a tared vial, not onto weighing paper. This prevents loss during transfer.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

Step 3: Solubilization (Liquid State)
  • Solvent Choice: If dissolving in Dichloromethane (DCM) or Ethyl Acetate, the permeation risk increases 10-fold.

  • Action: Immediately upgrade to Silver Shield gloves or double-layer 8-mil nitrile if handling concentrated solutions.

Step 4: Waste Disposal[4][5]
  • Segregation: This compound contains halogens (Cl, F).[2] It must be disposed of in the Halogenated Organic Waste stream.

  • Prohibition: Never mix with acidic aqueous waste, as hydrolysis can release hydrofluoric/hydrochloric acid traces over time.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.

SafetyLogic Start Task: Handle Methyl 4-chloro-2-fluoro-3-methylbenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Spill Spill / Emergency StateCheck->Spill Engineering1 Engineering Control: Fume Hood + Static Ionizer Solid->Engineering1 SolventCheck Solvent Type? Liquid->SolventCheck EmergAction Evacuate Area Don Full PPE (Laminate + Respirator) Spill->EmergAction PPE1 PPE: Double Nitrile (4 mil + 5 mil) Splash Goggles Engineering1->PPE1 Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated Standard Standard (e.g., MeOH) SolventCheck->Standard PPE2 PPE: Silver Shield / Laminate Gloves Splash Goggles Halogenated->PPE2 PPE3 PPE: High-Grade Nitrile (8 mil) Change every 15 mins Standard->PPE3

Figure 1: Decision logic for PPE selection based on physical state and solvent interaction. Note the escalation to Laminate gloves when halogenated solvents are involved.

Emergency Response

Skin Contact[4][5]
  • Immediate Action: Drench area with water for 15 minutes.[3][4][5]

  • Soap: Use a lipophilic surfactant (e.g., PEG-based cleanser) if available, followed by standard soap. Esters are hydrophobic; water alone may not remove them efficiently.

  • Medical: Monitor for delayed erythema (redness).

Spill Management (< 50g)
  • Isolate: Mark the zone.

  • PPE: Don Silver Shield gloves and a respirator.

  • Absorb: Use a chemically inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust (esters are combustible).

  • Clean: Wipe surface with an alcohol-dampened pad to solubilize residue, then wash with soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Kimberly-Clark Professional. (2024).[1] Chemical Resistance Guide for Nitrile Gloves. [Link][6]

  • Washington State University. (2024). Halogenated Solvents Standard Operating Procedure. [Link][7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.